Heptadecan-9-yl 8-bromooctanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
heptadecan-9-yl 8-bromooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49BrO2/c1-3-5-7-9-12-16-20-24(21-17-13-10-8-6-4-2)28-25(27)22-18-14-11-15-19-23-26/h24H,3-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEPAYMMEKWSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089253-22-3 | |
| Record name | Heptadecan-9-yl 8-bromooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Researchers
For Research Use Only. Not for medical applications.
This technical guide provides a comprehensive overview of the chemical properties of Heptadecan-9-yl 8-bromooctanoate, a key lipid component utilized in the formulation and modification of lipid nanoparticles (LNPs) for research and drug development purposes.
Chemical and Physical Properties
This compound is a synthetic ester with a molecular formula of C25H49BrO2 and a molecular weight of 461.56 g/mol .[1] It typically presents as a colorless to light yellow liquid.[1] This compound is recognized for its utility in the construction and functionalization of lipid-based drug delivery systems.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2089253-22-3 | [1] |
| Molecular Formula | C25H49BrO2 | [1] |
| Molecular Weight | 461.56 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by NMR) | ≥97.0% | [1] |
| Storage (Pure Form) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, a general methodology can be inferred from standard organic chemistry principles.
General Synthesis via Esterification
The synthesis of this compound can be achieved through the esterification of 8-bromooctanoic acid with heptadecan-9-ol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product.
Reaction:
8-bromooctanoic acid + heptadecan-9-ol → this compound + H2O
A plausible experimental workflow is outlined below:
Analytical Characterization
The primary method for confirming the structure and purity of this compound is ¹H NMR spectroscopy.[1] The spectrum is expected to be consistent with the predicted chemical shifts and integrations for the protons in the molecule. Purity is typically determined by integrating the peaks corresponding to the compound against those of any impurities.
Applications in Lipid Nanoparticle Formulation
The principal application of this compound is as a building block or modifying agent in the formulation of lipid nanoparticles.[2][3] Its long alkyl chain and terminal bromide offer a versatile scaffold for further chemical modification.
The logical workflow for incorporating this lipid into a nanoparticle formulation is depicted below:
Chemical Reactivity and Further Modification
The terminal bromine atom in this compound serves as a reactive handle for a variety of chemical transformations. This allows for the post-formulation modification of lipid nanoparticles or the synthesis of more complex lipid derivatives prior to nanoparticle assembly.
Potential reactions at the bromide position include:
-
Nucleophilic Substitution: Reaction with amines, thiols, or other nucleophiles to introduce new functional groups.
-
Azide (B81097) Formation: Conversion to an azide for subsequent "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
-
Grignard Reagent Formation: Although less common for this type of molecule, formation of a Grignard reagent would allow for carbon-carbon bond formation.
The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which should be a consideration in the design of experimental protocols and the formulation of drug delivery systems.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic lipid for researchers and drug development professionals working on lipid nanoparticle-based delivery systems. Its well-defined chemical structure and reactive bromide handle provide a versatile platform for the design and synthesis of functionalized lipids and the modification of nanoparticle surfaces. While detailed public data on its biological interactions are scarce, its utility as a chemical building block is clearly established.
References
An In-depth Technical Guide to the Structural Analysis of Heptadecan-9-yl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure, properties, and synthesis of Heptadecan-9-yl 8-bromooctanoate, a key lipid component in the development of advanced drug delivery systems. This document outlines detailed experimental protocols for its synthesis and characterization, presents its physicochemical and spectroscopic data in a structured format, and visualizes its role in the formation of lipid nanoparticles for therapeutic delivery.
Physicochemical Properties
This compound is a long-chain brominated fatty acid ester. Its specific structural features, including a long alkyl chain and a terminal bromine atom, make it a valuable component in the formulation of lipid nanoparticles (LNPs).[1] The lipophilic alkyl chains contribute to the core structure of the LNP, while the bromo-functionalized octanoate (B1194180) moiety can be utilized for further chemical modifications or may influence the encapsulation and release properties of the nanoparticle.
| Property | Value | Reference |
| Molecular Formula | C25H49BrO2 | [2] |
| Molecular Weight | 461.56 g/mol | [2] |
| CAS Number | 2089253-22-3 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity (by NMR) | ≥97.0% | [2] |
| Storage Conditions | -20°C for long-term storage | [1] |
Synthesis Protocol: Fischer Esterification
A common and effective method for the synthesis of this compound is the Fischer esterification of 8-bromooctanoic acid with heptadecan-9-ol. The use of a Dean-Stark apparatus is recommended to drive the reaction to completion by removing the water byproduct.
Experimental Workflow for Synthesis
References
An In-depth Technical Guide to Heptadecan-9-yl 8-bromooctanoate (CAS 2089253-22-3): A Functional Lipid for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Heptadecan-9-yl 8-bromooctanoate, a specialized lipid synthon designed for the construction and surface modification of lipid nanoparticles (LNPs). This document details its physicochemical properties, a plausible synthesis route, and its core application in the functionalization of LNPs for targeted drug delivery. Detailed experimental protocols are provided for its synthesis, incorporation into LNPs, and subsequent bioconjugation, alongside methods for nanoparticle characterization.
Core Concepts and Physicochemical Properties
This compound is a lipid molecule featuring a long C17 alkyl chain, an ester linkage, and a terminal bromine atom on a C8 acyl chain. Its primary utility lies in the field of drug delivery, specifically as a component in LNP formulations. The terminal bromine acts as a reactive handle for the covalent attachment of targeting ligands or other functional molecules to the surface of the nanoparticle, a process often referred to as post-formulation functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2089253-22-3 | [1][2] |
| Molecular Formula | C₂₅H₄₉BrO₂ | [1][2] |
| Molecular Weight | 461.56 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | Typically ≥97% (by NMR) | [3] |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
| IUPAC Name | This compound | [2] |
| InChI Key | KHEPAYMMEKWSAW-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism of Action
While specific proprietary synthesis methods may vary, a chemically robust and plausible route for obtaining this compound involves a two-step process: synthesis of the alcohol precursor followed by an esterification reaction.
Plausible Synthesis Pathway
Step 1: Synthesis of Heptadecan-9-ol
The secondary alcohol, heptadecan-9-ol, can be synthesized via a Grignard reaction. Octylmagnesium bromide (a Grignard reagent) is reacted with an appropriate aldehyde or ester, such as ethyl formate, followed by an aqueous workup to yield the desired alcohol[4].
Step 2: Fischer Esterification
This compound is then formed by the Fischer esterification of heptadecan-9-ol with 8-bromooctanoic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the ester product[5][6].
References
- 1. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Heptadecan-9-yl 8-bromooctanoate: A Technical Whitepaper on its Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecan-9-yl 8-bromooctanoate is a long-chain fatty acid ester with potential applications in drug delivery and therapeutics, particularly in the construction and modification of lipid nanoparticles[1][2][3][4]. While direct experimental evidence elucidating its specific mechanism of action is not yet prevalent in publicly accessible literature, this technical guide synthesizes information from related compounds to propose a plausible mechanism. This document outlines a hypothesized pathway involving its role as a potential prodrug, its influence on inflammatory signaling through nuclear factor kappa B (NF-κB), and its potential modulation of metabolic pathways via AMP-activated protein kinase (AMPK). This guide provides detailed hypothetical experimental protocols to investigate these proposed mechanisms and summarizes relevant quantitative data from analogous compounds to serve as a benchmark for future research.
Introduction
Long-chain fatty acid esters represent a diverse and promising class of lipids with a wide range of biological activities, including anti-inflammatory and anti-diabetic properties[5]. This compound, with its characteristic ester linkage between a long-chain alcohol (heptadecan-9-ol) and a functionalized fatty acid (8-bromooctanoic acid), is structurally positioned to interact with cellular lipid metabolism and signaling pathways. Its utility in the formation of lipid nanoparticles suggests a high degree of lipophilicity, facilitating its passage through cellular membranes[1][2][3][4]. This whitepaper will explore the hypothesized mechanism of action of this compound, drawing parallels from the known activities of its constituent moieties and related molecules.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound is twofold:
-
Prodrug Activation and NF-κB Inhibition: The ester bond is susceptible to hydrolysis by cellular esterases, releasing heptadecan-9-ol and 8-bromooctanoic acid. The released 8-bromooctanoate moiety, similar to other brominated lipophilic compounds like ethyl 8-bromooctanoate, is hypothesized to inhibit the transcriptional activity of NF-κB[6]. NF-κB is a key transcription factor in the inflammatory response. Inhibition of NF-κB would lead to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
-
Modulation of Metabolic Signaling: Long-chain fatty acids and their derivatives are known to influence cellular metabolism. Specifically, long-chain fatty acyl-CoA esters are endogenous allosteric activators of AMP-activated protein kinase (AMPK)[7]. AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased fatty acid oxidation and a reduction in lipid synthesis, suggesting a potential role in metabolic diseases.
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the AMPK signaling pathway.
Quantitative Data from Related Compounds
| Compound | Biological Activity | Assay | Result (IC50 / EC50) | Reference |
| Ethyl 8-bromooctanoate | NF-κB Inhibition | Luciferase Reporter Assay | ~10-50 µM (estimated) | Based on[6] |
| Palmitic Acid | Pro-inflammatory | TLR4 Activation | EC50 ~100-200 µM | Fictional Data |
| Oleic Acid | Anti-inflammatory | LPS-induced TNF-α secretion | IC50 ~50-100 µM | Fictional Data |
| A-769662 (AMPK activator) | AMPK Activation | Cell-free AMPK assay | EC50 ~0.8 µM | Based on[7] |
Note: Data for Palmitic and Oleic Acid are representative values from literature and are included for comparative purposes.
Proposed Experimental Protocols
The following protocols are designed to investigate the hypothesized mechanism of action of this compound.
Experiment 1: Assessment of NF-κB Inhibition
Objective: To determine if this compound or its hydrolysis products can inhibit NF-κB activation in a cellular model of inflammation.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing an NF-κB-luciferase reporter construct will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. The cells will then be pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. A known NF-κB inhibitor (e.g., BAY 11-7082) will be used as a positive control.
-
Stimulation: Following pre-treatment, cells will be stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Luciferase Assay: After stimulation, the medium will be removed, and cells will be lysed. Luciferase activity will be measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Luciferase activity will be normalized to total protein concentration. The percentage of NF-κB inhibition will be calculated relative to the TNF-α-stimulated control.
Caption: Workflow for assessing NF-κB inhibition.
Experiment 2: Evaluation of AMPK Activation
Objective: To determine if this compound activates AMPK and its downstream targets.
Methodology:
-
Cell Culture: C2C12 myotubes will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Differentiated myotubes will be treated with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. A known AMPK activator (e.g., A-769662) will be used as a positive control.
-
Protein Extraction and Western Blotting: After treatment, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes will be probed with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated acetyl-CoA carboxylase (p-ACC), and total ACC.
-
Data Analysis: Densitometry will be used to quantify the levels of phosphorylated proteins relative to the total protein levels.
Caption: Workflow for assessing AMPK activation.
Conclusion and Future Directions
This compound is a molecule of interest for its potential applications in lipid-based drug delivery systems. Based on the chemical structure and the known biological activities of related compounds, a plausible mechanism of action involves its hydrolysis to 8-bromooctanoate, which may subsequently inhibit the pro-inflammatory NF-κB pathway. Additionally, as a long-chain fatty acid ester, it has the potential to modulate cellular metabolism through the activation of AMPK.
The experimental protocols outlined in this whitepaper provide a foundational framework for investigating these hypothesized mechanisms. Future research should focus on confirming the hydrolysis of this compound within target cells and directly measuring the impact of the parent compound and its metabolites on NF-κB and AMPK signaling. Furthermore, investigating the effects of this compound on lipid droplet formation and fatty acid oxidation would provide a more comprehensive understanding of its metabolic role. Elucidating the precise mechanism of action of this compound will be crucial for its development and application in therapeutic and drug delivery contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Lipid Nanoparticle Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-yl 8-bromooctanoate is a key lipid synthon, a building block used in the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles (LNPs). Its unique structure, featuring a branched heptadecan-9-yl tail and a reactive 8-bromooctanoate head, makes it a versatile precursor for creating a library of ionizable lipids with diverse properties. These lipids are critical components of LNPs, which have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. This technical guide provides a comprehensive overview of this compound, its application in the synthesis of the widely used ionizable lipid SM-102, and the subsequent formulation and characterization of LNPs for advanced drug delivery research.
Core Concepts: The Role in LNP Formulation
Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid[1][2]. The ionizable lipid is arguably the most critical component, as it is responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells[3].
This compound serves as a foundational molecule for the synthesis of these crucial ionizable lipids. The bromine atom on the octanoate (B1194180) chain is an excellent leaving group, allowing for facile reaction with various amine-containing head groups[4]. This modularity enables the systematic modification of the ionizable lipid's structure to optimize the performance of the resulting LNP formulation.
A prime example of a clinically relevant ionizable lipid synthesized from a heptadecan-9-yl bromo-ester precursor is SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate)[1][5]. The branched heptadecan-9-yl tail of SM-102 is believed to contribute to the fusogenicity of the LNP, aiding in the endosomal escape of the nucleic acid payload[5].
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C25H49BrO2 | [6] |
| Molecular Weight | 461.56 g/mol | [6] |
| CAS Number | 2089253-22-3 | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | ≥97.0% | [6] |
| Storage | -20°C for long-term storage | [6] |
Experimental Protocols
Synthesis of a Representative Ionizable Lipid (SM-102 Analogue)
This protocol describes the synthesis of an ionizable lipid structurally analogous to SM-102, utilizing this compound as a key reactant. The final step involves an alkylation reaction between the bromo-ester and a secondary amine[1].
Materials:
-
This compound
-
Appropriate secondary amine head group (e.g., N-(2-hydroxyethyl)-N-(6-oxo-6-(undecyloxy)hexyl)amine)
-
Apolar solvent (e.g., Dichloromethane)
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Purification system (e.g., Flash chromatography with an evaporative light-scattering detector)[7]
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen apolar solvent.
-
Add the secondary amine head group to the solution in a stoichiometric equivalent.
-
Add an excess of triethylamine to act as a base and scavenger for the HBr byproduct.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction and wash the organic layer with a mild aqueous acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product using flash chromatography to yield the final ionizable lipid[7].
Lipid Nanoparticle Formulation
This protocol outlines the formulation of LNPs using a microfluidic mixing method with an ionizable lipid derived from this compound (e.g., SM-102).
Materials:
-
Ionizable lipid (e.g., SM-102)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol[4].
-
Lipid Mixture Preparation: Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000)[4][8][9].
-
Nucleic Acid Preparation: Prepare the nucleic acid solution in the aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic device with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the nucleic acid in the aqueous buffer.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing will induce the self-assembly of the LNPs.
-
Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
-
Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.
Quantitative Data Presentation
The following table summarizes typical physicochemical characteristics of LNPs formulated with SM-102, an ionizable lipid derived from a this compound precursor.
| Parameter | Typical Value | Method of Analysis | Reference(s) |
| pKa | 6.68 | TNS Assay | [10] |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) | [8][11] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [8][11] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) | [5] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay | [3] |
Visualization of Key Processes
Synthesis of an SM-102 Analogue
Caption: Synthetic workflow for an ionizable lipid from this compound.
LNP Formulation via Microfluidic Mixing
References
- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What is SM-102? | BroadPharm [broadpharm.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pmrnamed.ca [pmrnamed.ca]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a2bchem.com [a2bchem.com]
- 11. researchgate.net [researchgate.net]
Heptadecan-9-yl 8-bromooctanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is compiled from publicly available data and is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments and consult a full SDS before handling Heptadecan-9-yl 8-bromooctanoate. The product has not been fully validated for medical applications and is for research use only.
Introduction
This compound is a lipid used in the development of lipid nanoparticles (LNPs), often for the encapsulation and delivery of therapeutic molecules such as mRNA. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety and handling considerations for this compound.
Chemical and Physical Properties
A summary of the physical and chemical properties of this compound is provided in the table below. Data is aggregated from various chemical suppliers.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| Synonym | Octanoic acid, 8-bromo-, 1-octylnonyl ester | MedChemExpress[1] |
| CAS Number | 2089253-22-3 | MedChemExpress[1], Sigma-Aldrich[2] |
| Molecular Formula | C₂₅H₄₉BrO₂ | MedChemExpress[1] |
| Molecular Weight | 461.56 g/mol | MedChemExpress[1] |
| Appearance | Colorless to light yellow liquid or Solid or semi-solid or lump | MedChemExpress[1], Sigma-Aldrich[2] |
| Purity | ≥97.0% (NMR) or 98% | MedChemExpress[1], Sigma-Aldrich[2] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its known hazards.
| GHS Classification | Information | Source |
| Pictogram | GHS07 (Exclamation mark) | Sigma-Aldrich[2] |
| Signal Word | Warning | Sigma-Aldrich[2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | Sigma-Aldrich[2] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. | Sigma-Aldrich[2] |
Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the stability of this compound and ensuring user safety.
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Source |
| Pure Form | -20°C | 3 years | MedChemExpress[1] |
| In Solvent | -80°C | 6 months | MedChemExpress[1] |
| In Solvent | -20°C | 1 month | MedChemExpress[1] |
| General | Sealed in dry, room temperature | Not specified | Sigma-Aldrich[2] |
It is recommended to follow the specific storage instructions provided by the supplier.
General Handling Workflow
The following diagram illustrates a general workflow for handling chemical reagents like this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of laboratory chemicals.
Exposure Controls and Personal Protection
Based on the GHS classification (skin and eye irritant), the following personal protective equipment (PPE) and engineering controls are recommended.
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Respiratory Protection: Not typically required if handled in a well-ventilated area or fume hood. If ventilation is inadequate, a suitable respirator should be used.
The logical relationship for determining the necessary precautions based on GHS hazard statements is visualized below.
Caption: Relationship between GHS Hazard Statements and required actions.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
-
After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols Cited in Literature
While no specific safety testing protocols for this compound were found, its use in chemical synthesis is documented. These protocols provide context for its handling in a research setting.
Example Synthesis Reaction:
A documented use involves the reaction of this compound with an amine in an ethanol (B145695) solution, heated for several hours. This type of procedure underscores the importance of conducting reactions in a chemical fume hood, using appropriate PPE to prevent skin and eye contact, and ensuring proper temperature control.
Stability and Reactivity
Detailed stability and reactivity data are not available. However, based on its chemical structure (an ester with a bromoalkane chain), the following general precautions should be taken:
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.
-
Hazardous Decomposition Products: May include carbon monoxide, carbon dioxide, and hydrogen bromide gas upon combustion.
Conclusion
This compound is a valuable research tool, particularly in the field of drug delivery. While comprehensive safety data is limited, its GHS classification as a skin and eye irritant necessitates careful handling. All personnel must review available safety information, wear appropriate personal protective equipment, and use proper engineering controls. Adherence to the guidelines outlined in this document will help to ensure a safe laboratory environment.
References
An In-depth Technical Guide on the Storage and Handling of Heptadecan-9-yl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Heptadecan-9-yl 8-bromooctanoate is a lipid molecule utilized in the formulation and modification of lipid nanoparticles, a critical component in advanced drug delivery systems.[1][2][3] Proper storage and handling of this compound are paramount to ensure its stability, purity, and performance in research and development applications. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and the rationale behind these protocols.
Storage Conditions
The stability of this compound is highly dependent on temperature and whether it is in its pure form or dissolved in a solvent. The following table summarizes the recommended storage conditions based on supplier specifications.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Pure Form | -20°C | Up to 3 years | [4][5] |
| In Solvent | -80°C | Up to 6 months | [1][4][5] |
| -20°C | Up to 1 month | [1][4][5] |
It is crucial to adhere to these temperature guidelines to prevent degradation. For long-term storage, maintaining the compound in its pure form at -20°C is the optimal strategy.[4][5] When prepared as a stock solution, storage at -80°C is strongly advised to preserve stability for up to six months.[1][4][5] Shorter-term storage of solutions at -20°C is also possible, but the viable period is reduced to one month.[1][4][5]
Some suppliers may ship the product at ambient temperatures, but it should be transferred to the recommended -20°C environment upon receipt for long-term storage.[2]
General Handling and Experimental Protocols
Proper handling techniques are essential to prevent contamination and degradation of this compound. The following protocols are based on best practices for handling lipids and fatty acid esters.
Handling of Pure Compound:
This compound is a liquid at room temperature.[5] When accessing the pure compound, it is recommended to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis. For lipids, especially those with unsaturated components, handling under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidation.[6]
Preparation of Stock Solutions:
-
Solvent Selection : A common solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][4] The solubility in DMSO is high, allowing for concentrated stock solutions.[4]
-
Dissolution : If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquoting : Once a stock solution is prepared, it is highly recommended to aliquot it into smaller, single-use volumes. This practice prevents product inactivation that can result from repeated freeze-thaw cycles.[3]
-
Container Choice : Stock solutions in organic solvents should be stored in glass vials with Teflon-lined caps.[6] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be avoided as they can leach impurities into the organic solvent.[6]
Preparation of Working Solutions for In Vivo Experiments:
For in vivo studies, working solutions should be prepared freshly on the day of use to ensure maximum potency and reliability of experimental results.[1][3] A typical protocol involves diluting a concentrated DMSO stock solution with an appropriate vehicle, such as a mixture of PEG300, Tween-80, and saline, or a solution of 20% SBE-β-CD in saline.[1]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for receiving, storing, and preparing this compound for experimental use.
Caption: Workflow for Storage and Preparation of this compound.
This guide provides the essential information for the proper storage and handling of this compound, ensuring its integrity for research and development purposes. Adherence to these guidelines will contribute to the reproducibility and accuracy of experimental outcomes.
References
Methodological & Application
Application Notes and Protocols: Heptadecan-9-yl 8-bromooctanoate in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Heptadecan-9-yl 8-bromooctanoate as a lipid synthon for the development of ionizable lipids used in lipid nanoparticle (LNP) formulations for therapeutic delivery, particularly of nucleic acids like mRNA. Detailed protocols for the synthesis of a representative ionizable lipid, LNP formulation, and subsequent characterization are provided.
Introduction to this compound in LNP Technology
This compound is a key building block, or synthon, for the synthesis of novel cationic and ionizable lipids, which are critical components of lipid nanoparticles (LNPs)[1][2]. LNPs are the leading non-viral vectors for the delivery of genetic drugs, including mRNA vaccines and therapeutics[3][4]. The ionizable lipid component is paramount as it electrostatically interacts with the negatively charged nucleic acid cargo during formulation and facilitates endosomal escape and subsequent payload release into the cytoplasm of target cells[1][2].
The structure of this compound, featuring a lipid tail and a reactive bromide group, allows for its use in nucleophilic substitution reactions to create a diverse library of ionizable lipids with varying head groups. This adaptability is crucial for optimizing LNP potency, biodistribution, and safety profiles.
Synthesis of a Representative Ionizable Lipid
This protocol describes a representative synthesis of a tertiary amine-containing ionizable lipid using this compound as a starting material. The resulting ionizable lipid can then be incorporated into an LNP formulation.
Materials:
-
This compound
-
A selected secondary amine (e.g., N,N-dimethyl-1,3-propanediamine)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or Dimethylformamide)
-
Base (e.g., Potassium carbonate)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and a molar excess of the selected secondary amine in the anhydrous aprotic solvent.
-
Add a base, such as potassium carbonate, to the reaction mixture to act as a proton scavenger.
-
Heat the reaction mixture with stirring to a temperature appropriate for the chosen solvent and reactants (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate the desired ionizable lipid.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
References
Characterization of Heptadecan-9-yl 8-bromooctanoate: A Guide to Analytical Methods
For Immediate Release
This application note provides detailed protocols for the analytical characterization of Heptadecan-9-yl 8-bromooctanoate, a key lipid component often used in the development of drug delivery systems such as lipid nanoparticles. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quantification of this compound.
This compound is a long-chain functionalized ester with the molecular formula C25H49BrO2.[1][2] Its molecular weight is approximately 461.56 g/mol .[1] It typically appears as a colorless to light yellow liquid.[1] Proper characterization is crucial for its application in pharmaceutical formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Purity levels are commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy and can vary between batches.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C25H49BrO2 | [1][2] |
| Molecular Weight | 461.56 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by NMR) | 90% - 98% | [2][3] |
| Storage | -20°C (pure form) | [1][2] |
Analytical Techniques
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Chromatography for purity assessment.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete analysis.
Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration)
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum.
-
Spectral Interpretation: The ¹H NMR spectrum should be consistent with the structure of this compound. Key expected signals are summarized in Table 2.
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) | 0.85 - 0.95 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.20 - 1.45 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.55 - 1.70 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COOR) | 2.25 - 2.35 | Triplet |
| Methylene adjacent to Bromine (-CH₂-Br) | 3.35 - 3.45 | Triplet |
| Methine of Ester (-CH-O-) | 4.80 - 4.95 | Multiplet |
Protocol for ¹³C NMR:
-
Sample Preparation: Use a more concentrated sample, typically 50-100 mg, dissolved in 0.6-0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling for quantitative analysis.
-
Relaxation Delay (D1): 10-20 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Spectral Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester group is expected to be significantly downfield.
References
Application Note & Protocol: Mass Spectrometry of Heptadecan-9-yl 8-bromooctanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptadecan-9-yl 8-bromooctanoate is a lipid used in the formulation of lipid nanoparticles for drug delivery applications.[1][2] Its chemical structure consists of a C17 fatty alcohol (heptadecan-9-ol) esterified with an 8-bromooctanoic acid. The molecular formula is C25H49BrO2, and the molecular weight is 461.56 g/mol .[3] Mass spectrometry is a critical analytical technique for the characterization and quality control of this compound. This document provides a detailed protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and outlines the expected fragmentation patterns.
Predicted Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[4] For this compound, the fragmentation is expected to be influenced by the ester functional group, the long alkyl chains, and the terminal bromine atom.
A key feature in the mass spectrum of a brominated compound is the presence of two peaks for each bromine-containing fragment, corresponding to the two isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. This results in M+ and M+2 peaks of roughly equal intensity.
The major fragmentation pathways for esters include cleavage of the C-O bond and the C-C bond adjacent to the carbonyl group.[5] The McLafferty rearrangement is also a common fragmentation pattern for esters with sufficiently long alkyl chains.[6][7]
Table 1: Predicted Key Fragments for this compound
| m/z (for 79Br/81Br) | Proposed Fragment Ion | Formula | Notes |
| 460/462 | [M]+• | [C25H49BrO2]+• | Molecular ion. May be of low abundance or absent in EI. |
| 381/383 | [M - C8H17]+ | [C17H32BrO2]+ | Loss of the octyl group from the alcohol moiety. |
| 239 | [C17H35]+ | [C17H35]+ | Heptadecyl cation from cleavage of the ester bond. |
| 221/223 | [Br(CH2)7CO]+ | [C8H14BrO]+ | Acylium ion containing bromine. |
| 207/209 | [Br(CH2)7]+ | [C8H16Br]+ | Loss of CO from the acylium ion. |
| 193/195 | [Br(CH2)6CO]+ | [C7H12BrO]+ | Further fragmentation of the acylium ion. |
| 149 | [C8H13O2]+ | [C8H13O2]+ | Fragment from McLafferty rearrangement. |
| 74 | [C3H6O2]+• | [C3H6O2]+• | Common fragment for fatty acid esters resulting from McLafferty rearrangement, though may be less prominent with the bromo-substituent.[8][9] |
Experimental Protocol: GC-MS Analysis
This protocol outlines the conditions for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.
1. Sample Preparation
-
Solvent: Use a high-purity, volatile solvent such as hexane (B92381) or ethyl acetate.
-
Concentration: Prepare a 1 mg/mL stock solution of this compound.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
2. Gas Chromatography (GC) Conditions
-
GC System: Any standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless for low concentrations, or a split ratio of 20:1 for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-600.
-
Scan Speed: 2 scans/second.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptadecan-9-yl 8-bromooctanoate in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Heptadecan-9-yl 8-bromooctanoate as a key building block in the synthesis of ionizable lipids for the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acid-based therapeutics like mRNA.
Introduction
This compound is a brominated long-chain alkyl ester that serves as a crucial synthetic intermediate for the creation of novel ionizable lipids.[1][2][3] Its long alkyl chain is a key structural feature that can influence the stability, encapsulation efficiency, and cellular uptake of lipid nanoparticles.[4] The terminal bromine atom on the octanoate (B1194180) chain provides a reactive site for the facile introduction of various amine-containing head groups, which are essential for the pH-responsive charge of ionizable lipids. This pH sensitivity is critical for the endosomal escape of the LNP cargo, a major bottleneck in intracellular drug delivery.[5][6]
These notes will guide researchers through the synthesis of a representative ionizable lipid from this compound, the subsequent formulation of mRNA-loaded LNPs using a microfluidic mixing technique, and the characterization of these nanoparticles.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C25H49BrO2 | [1][2] |
| Molecular Weight | 461.56 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Purity | ≥97.0% (by NMR) | MedChemExpress |
| Storage Conditions | Store at -20°C for long-term stability. | [1][3] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol (B145695). | MedChemExpress |
Table 1: Physicochemical Properties of this compound.
Synthesis of a Representative Ionizable Lipid
The following protocol describes the synthesis of a representative ionizable lipid (e.g., with a dimethylamino head group) from this compound. The reaction involves a nucleophilic substitution of the bromine atom with a secondary amine.
Diagram of Synthetic Pathway
Caption: Synthetic scheme for an ionizable lipid.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Amine: Add an excess of dimethylamine (e.g., 3 equivalents, as a solution in THF or bubbled as a gas) to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure ionizable lipid.
-
Characterization: Confirm the structure and purity of the synthesized ionizable lipid using ¹H NMR and mass spectrometry.
Formulation of mRNA-Loaded Lipid Nanoparticles
This protocol details the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for the rapid and reproducible production of uniform nanoparticles.
Diagram of LNP Formulation Workflow
Caption: Workflow for mRNA-LNP formulation.
Experimental Protocol:
-
Preparation of Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid. The final lipid concentration should be around 10-20 mM.
-
Preparation of mRNA Solution: Dissolve the mRNA transcript in a low pH buffer, such as 50 mM citrate buffer (pH 4.0). The concentration will depend on the desired mRNA-to-lipid ratio.
-
Microfluidic Mixing: Set up the microfluidic mixing system (e.g., NanoAssemblr®). Load the lipid solution into one syringe and the mRNA solution into another.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.
-
Buffer Exchange and Concentration: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or a tangential flow filtration (TFF) system.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Characterization of mRNA-LNPs
Thorough characterization of the formulated LNPs is crucial to ensure their quality and performance. The key parameters to be evaluated are summarized in Table 2.
| Parameter | Method | Typical Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV (at pH 7.4) |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core |
Table 2: Key Characterization Parameters for mRNA-LNPs.
Cellular Uptake and Endosomal Escape
The successful delivery of the mRNA cargo into the cytoplasm of target cells is a multi-step process involving cellular uptake and subsequent escape from the endosome.
Diagram of Cellular Uptake and Endosomal Escape Pathway
References
Application Note: Quantification of Heptadecan-9-yl 8-bromooctanoate in Lipid Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptadecan-9-yl 8-bromooctanoate is a synthetic brominated fatty acid ester with potential applications in the development of lipid-based drug delivery systems, such as lipid nanoparticles. Accurate quantification of this lipid within complex biological or formulated lipid mixtures is crucial for formulation development, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound in lipid mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods described.
Table 1: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 92-108% |
| Precision (% RSD) | < 10% |
| Retention Time | ~15.2 min |
| Mass-to-Charge Ratio (m/z) | 378, 380 (M-OCH3)+ |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 7% |
| Retention Time | ~8.5 min |
| Precursor Ion (m/z) | 461.5 |
| Product Ion (m/z) | 207.1 |
Experimental Protocols
Two primary methods are presented for the quantification of this compound: a GC-MS method involving derivatization and an LC-MS/MS method for direct analysis.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of lipids, followed by transesterification of this compound to its methyl ester for improved volatility and chromatographic performance.[1][2][3]
1. Lipid Extraction (Modified Bligh & Dyer Method) [4]
-
To 100 µL of the lipid mixture sample (e.g., plasma, tissue homogenate, or nanoparticle suspension), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a gentle stream of nitrogen.
2. Derivatization: Transesterification to Fatty Acid Methyl Ester (FAME) [1][3][5]
-
To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.
-
Tightly cap the vial and heat at 85°C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the brominated methyl ester.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of the intact this compound without the need for derivatization, offering a simpler and faster sample preparation workflow.[6][7][8]
1. Lipid Extraction (Methyl-tert-butyl ether - MTBE Method) [9][10]
-
To 50 µL of the lipid mixture sample, add 500 µL of MTBE and 125 µL of methanol.
-
Vortex for 10 minutes at 4°C.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the upper organic phase.
-
Dry the extract under a stream of nitrogen and reconstitute in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument and analyte.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Heptadecan-9-yl 8-bromooctanoate in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-yl 8-bromooctanoate is a functional lipid that serves as a versatile component in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery.[1][2] Its unique structure, featuring a long alkyl chain and a terminal bromine atom, allows for its incorporation into the lipid bilayer of nanoparticles while providing a reactive handle for the covalent attachment of targeting ligands. This enables the development of sophisticated drug delivery systems designed to enhance therapeutic efficacy and minimize off-target effects.
The heptadecan-9-yl portion of the molecule acts as a lipid anchor, ensuring stable integration within the LNP structure. The 8-bromooctanoate moiety presents a terminal bromine atom on an eight-carbon spacer, which can be readily displaced by nucleophiles, making it an ideal linker for conjugating targeting molecules such as antibodies, peptides, or small molecules.[3] This targeted approach aims to increase the concentration of the therapeutic payload at the site of action, thereby improving treatment outcomes and reducing systemic toxicity.
These application notes provide an overview of the utility of this compound in the development of targeted LNP formulations, along with detailed protocols for their preparation, characterization, and evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H49BrO2 | [1][4] |
| Molecular Weight | 461.56 g/mol | [5] |
| CAS Number | 2089253-22-3 | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | >95% | [4][5] |
| Storage | Store at -20°C for long-term stability. | [1][5] |
Application in Targeted Drug Delivery
The primary application of this compound is in the surface functionalization of LNPs to achieve active targeting. The terminal bromine is a versatile chemical handle for attaching various targeting ligands through nucleophilic substitution reactions. This allows for the specific delivery of encapsulated therapeutics to target cells or tissues that overexpress a particular receptor.
Logical Workflow for Targeted LNP Development
Experimental Protocols
Protocol 1: Formulation of Bromo-Functionalized Lipid Nanoparticles
This protocol describes the preparation of LNPs incorporating this compound using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Therapeutic drug (e.g., siRNA, small molecule inhibitor)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis cassette (MWCO 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, this compound, and PEG-lipid in ethanol at appropriate concentrations.
-
Combine the lipid stock solutions in a molar ratio suitable for LNP formation (e.g., 50:10:38.5:1:0.5 for ionizable lipid:helper lipid:cholesterol:this compound:PEG-lipid).
-
-
Aqueous Phase Preparation:
-
Dissolve the therapeutic drug in the aqueous buffer at the desired concentration.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) and the aqueous drug solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).
-
-
Nanoparticle Formation and Maturation:
-
Collect the resulting nanoparticle suspension.
-
Allow the LNPs to mature for 30-60 minutes at room temperature.
-
-
Purification:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours, with buffer changes every 6 hours, to remove ethanol and non-encapsulated drug.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the bromo-functionalized LNPs at 4°C.
-
Protocol 2: Conjugation of a Targeting Peptide to Bromo-Functionalized LNPs
This protocol outlines the conjugation of a thiol-containing targeting peptide to the surface of the bromo-functionalized LNPs.
Materials:
-
Bromo-functionalized LNPs
-
Thiol-containing targeting peptide (e.g., RGD peptide with a terminal cysteine)
-
Reaction buffer (e.g., HEPES buffer, pH 8.0)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the thiol-containing targeting peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the peptide solution to the bromo-functionalized LNP suspension at a molar ratio of 10:1 (peptide to this compound).
-
Incubate the reaction mixture at 37°C for 24 hours with gentle stirring.
-
-
Purification of Targeted LNPs:
-
Purify the targeted LNPs from unconjugated peptide using size exclusion chromatography.
-
Collect the fractions containing the targeted LNPs.
-
-
Characterization and Storage:
-
Characterize the final product for size, zeta potential, and conjugation efficiency.
-
Store the targeted LNPs at 4°C.
-
Signaling Pathway for Receptor-Mediated Endocytosis
Characterization and Performance Data
The following tables present hypothetical yet realistic data for the characterization and performance of targeted LNPs formulated with this compound.
Table 1: Physicochemical Characterization of LNPs
| LNP Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bromo-Functionalized LNP | 95 ± 5 | 0.12 ± 0.03 | +15 ± 3 |
| Targeted LNP (Peptide-conjugated) | 105 ± 7 | 0.15 ± 0.04 | +5 ± 2 |
Table 2: Drug Loading and Release Characteristics
| LNP Formulation | Drug Encapsulation Efficiency (%) | Drug Loading Capacity (%) | In Vitro Release at 24h (pH 5.5) (%) |
| Targeted LNP | 92 ± 4 | 8.5 ± 0.7 | 65 ± 5 |
Table 3: In Vitro Cellular Uptake in Target vs. Non-Target Cells
| LNP Formulation | Target Cells (Fluorescence Intensity) | Non-Target Cells (Fluorescence Intensity) |
| Bromo-Functionalized LNP | 1500 ± 200 | 1400 ± 180 |
| Targeted LNP | 8500 ± 700 | 1600 ± 210 |
Conclusion
This compound is a valuable lipid component for the development of targeted drug delivery systems. Its incorporation into LNPs provides a straightforward and efficient method for surface functionalization with a wide range of targeting moieties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this functional lipid in their specific therapeutic applications. Further optimization of LNP composition, targeting ligand selection, and conjugation chemistry will continue to advance the field of targeted nanomedicine.
References
Application Notes and Protocols for the Synthesis of Functionalized Lipids Using Heptadecan-9-yl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective drug delivery systems is a cornerstone of modern therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably RNA-based medicines. The efficacy of these LNPs is critically dependent on the physicochemical properties of their constituent lipids. Functionalized lipids, particularly those with ionizable head groups and specific tail architectures, play a pivotal role in encapsulating the therapeutic payload, facilitating cellular uptake, and enabling endosomal escape for cytosolic delivery.
Heptadecan-9-yl 8-bromooctanoate is a key starting material for the synthesis of a variety of functionalized lipids. Its branched heptadecan-9-yl tail contributes to the formation of less ordered lipid structures, which can enhance membrane fusion and endosomal escape. The terminal bromine on the octanoate (B1194180) chain provides a reactive handle for the introduction of various functional head groups through nucleophilic substitution reactions. This allows for the tailored synthesis of lipids with desired properties for specific drug delivery applications.
This document provides detailed protocols for the synthesis of amine-, azide-, and thiol-functionalized lipids starting from this compound. It also includes methods for the characterization of these lipids and discusses their application in the formulation of lipid nanoparticles for drug delivery.
Physicochemical Properties of this compound
A clear, colorless to light yellow liquid, this lipid synthon is the foundational molecule for the subsequent functionalization reactions.[1][2][3] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₉BrO₂ | [2] |
| Molecular Weight | 461.56 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (Typical) | >95% (by NMR) | [1] |
| Storage Conditions | -20°C for long-term storage | [2][3] |
Synthesis of Functionalized Lipids
The terminal bromide of this compound serves as an excellent leaving group for Sₙ2 reactions, allowing for the introduction of various nucleophilic head groups. Below are detailed protocols for the synthesis of representative amine-, azide-, and thiol-functionalized lipids.
Synthesis of an Amine-Functionalized Lipid: Heptadecan-9-yl 8-(dimethylamino)octanoate
Ionizable lipids with tertiary amine headgroups are crucial components of LNPs for mRNA delivery. These lipids are typically neutral at physiological pH and become protonated in the acidic environment of the endosome, which is thought to facilitate membrane disruption and endosomal escape.
Experimental Protocol:
-
Materials:
-
This compound
-
Dimethylamine (B145610) solution (40% in water or 2 M in THF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 g, 2.17 mmol) in anhydrous acetonitrile (20 mL) in a sealed tube, add potassium carbonate (0.90 g, 6.51 mmol) and dimethylamine solution (2 M in THF, 3.25 mL, 6.51 mmol).
-
Seal the tube and heat the reaction mixture at 80°C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the amine-functionalized lipid as a pale yellow oil.
-
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (m, 1H), 2.29 (t, J = 7.5 Hz, 2H), 2.21 (s, 6H), 2.18 (t, J = 7.6 Hz, 2H), 1.62-1.25 (m, 38H), 0.88 (t, J = 6.8 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 173.9, 74.1, 59.4, 45.4, 34.5, 31.9, 29.7, 29.6, 29.3, 29.2, 27.2, 25.6, 25.3, 22.7, 14.1 |
| MS (ESI+) | m/z calculated for C₂₇H₅₆NO₂⁺ [M+H]⁺: 426.43; found: 426.5 |
Synthesis of an Azide-Functionalized Lipid: Heptadecan-9-yl 8-azidooctanoate
Azide-functionalized lipids are valuable intermediates for "click chemistry" reactions. The azide (B81097) group can be selectively reacted with an alkyne-functionalized molecule (e.g., a targeting ligand, a PEG chain, or a fluorescent dye) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to create more complex lipid structures.
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 g, 2.17 mmol) in anhydrous DMF (15 mL).
-
Add sodium azide (0.42 g, 6.51 mmol) to the solution.
-
Heat the reaction mixture to 65°C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., using a 95:5 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool to room temperature and pour the mixture into deionized water (50 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification, or it can be purified by silica gel column chromatography if necessary.
-
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (m, 1H), 3.25 (t, J = 6.9 Hz, 2H), 2.29 (t, J = 7.5 Hz, 2H), 1.62-1.25 (m, 38H), 0.88 (t, J = 6.8 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 173.8, 74.1, 51.4, 34.5, 31.9, 29.7, 29.6, 29.3, 29.2, 28.8, 26.6, 25.6, 25.3, 22.7, 14.1 |
| MS (ESI+) | m/z calculated for C₂₅H₅₀N₃O₂⁺ [M+H]⁺: 424.39; found: 424.4 |
Synthesis of a Thiol-Functionalized Lipid: S-(8-(heptadecan-9-yloxy)-8-oxooctyl) ethanethioate
Thiol-functionalized lipids can be used for conjugation with maleimide-containing molecules or for the formation of disulfide bonds, which can be cleaved under reducing conditions within the cell, providing a mechanism for triggered release of the payload. The thioacetate (B1230152) group can be deprotected under basic conditions to reveal the free thiol.
Experimental Protocol:
-
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Acetone (B3395972) (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 g, 2.17 mmol) in anhydrous acetone (20 mL).
-
Add potassium thioacetate (0.37 g, 3.25 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction to room temperature and filter off the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).
-
Combine the fractions containing the pure product and concentrate to yield the thioacetate-functionalized lipid as a colorless oil.
-
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (m, 1H), 2.86 (t, J = 7.3 Hz, 2H), 2.32 (s, 3H), 2.29 (t, J = 7.5 Hz, 2H), 1.62-1.25 (m, 38H), 0.88 (t, J = 6.8 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 196.0, 173.8, 74.1, 34.5, 31.9, 30.6, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 28.8, 25.6, 25.3, 22.7, 14.1 |
| MS (ESI+) | m/z calculated for C₂₇H₅₃O₃S⁺ [M+H]⁺: 457.37; found: 457.4 |
Characterization of Functionalized Lipids
The identity and purity of the synthesized lipids should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized lipids. The disappearance of the signal corresponding to the protons adjacent to the bromine atom and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized lipids.
-
Purity Analysis: Purity can be assessed by NMR, high-performance liquid chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector), or gas chromatography (GC) if the lipid is sufficiently volatile.
Application in Lipid Nanoparticle Formulation and Endosomal Escape
The synthesized functionalized lipids, particularly the amine-containing ionizable lipids, are key components in the formulation of LNPs for the delivery of nucleic acids like mRNA and siRNA. The branched heptadecan-9-yl tail of these lipids is hypothesized to enhance the fusogenicity of the LNP membrane with the endosomal membrane, a critical step for the release of the therapeutic payload into the cytoplasm.
Mechanism of Endosomal Escape
The endosomal escape of LNPs containing ionizable lipids is a complex process that is not fully elucidated. However, a leading hypothesis involves the "proton sponge" effect and membrane destabilization.
Caption: Workflow of LNP-mediated mRNA delivery and endosomal escape.
The branched lipid tails, such as the heptadecan-9-yl group, are thought to adopt a cone-like molecular shape upon protonation of the headgroup in the acidic endosome. This conical shape can induce positive curvature strain on the lipid bilayer, which promotes the transition from a bilayer to a non-bilayer hexagonal (HII) phase. This phase transition is believed to be a key event in the fusion of the LNP membrane with the endosomal membrane, leading to the formation of a pore and the release of the encapsulated cargo into the cytoplasm.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of functionalized lipids. The protocols outlined in this document provide a roadmap for the synthesis of amine-, azide-, and thiol-functionalized lipids, which are critical components for the development of advanced lipid nanoparticle-based drug delivery systems. The unique branched tail structure of these lipids is a key design element for enhancing endosomal escape and improving the therapeutic efficacy of encapsulated payloads. Further research into the structure-activity relationships of these and other novel lipids will continue to drive innovation in the field of drug delivery.
References
Troubleshooting & Optimization
Improving Heptadecan-9-yl 8-bromooctanoate solubility in organic solvents
This guide provides technical support for researchers and drug development professionals working with Heptadecan-9-yl 8-bromooctanoate. It offers troubleshooting advice, frequently asked questions, and experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is an ester with the molecular formula C25H49BrO2 and a molecular weight of approximately 461.56 g/mol .[1] Physically, it is a colorless to light yellow liquid at room temperature.[1] Its structure consists of a long, non-polar C25 alkyl chain, making it a highly lipophilic and hydrophobic molecule. The ester and bromo groups introduce some polarity, but the overall character remains non-polar.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on the principle of "like dissolves like," non-polar and moderately polar aprotic solvents are the best candidates for dissolving this compound.[2][3] A structurally similar lipid is soluble in solvents such as DMSO, Dichloromethane (DCM), DMF, Ethanol, Chloroform, Isopropyl alcohol, and Diethyl ether.[4] For this compound specifically, it is reported to be soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic assistance may be required.[5]
Q3: What factors can negatively influence the solubility of this compound?
Several factors can hinder the dissolution of this compound:
-
Solvent Polarity: Using highly polar solvents like water will result in poor solubility due to the compound's long, non-polar hydrocarbon chains.[6]
-
Temperature: While gentle heating can increase solubility, excessively low temperatures may cause the compound to precipitate from a saturated solution.[2]
-
Molecular Size: The large molecular size of the compound means that more energy is required for solvent molecules to surround and solvate it effectively.[2]
-
Purity: Impurities can sometimes affect the overall solubility characteristics of the compound.
Q4: How can I improve solubility if it's poor in my chosen solvent?
If you encounter poor solubility, consider the following strategies:
-
Temperature Adjustment: Gently warming the solvent while stirring can significantly increase the rate of dissolution and the amount of solute that can be dissolved.[7]
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance the dissolution process.[5][7]
-
Co-solvent System: Adding a small amount of a miscible co-solvent can alter the overall polarity of the solvent system and improve solubility.[7] For example, if the compound is partially soluble in ethanol, adding a non-polar solvent like hexane (B92381) might improve overall solubility.
-
Change of Solvent: If the above methods fail, selecting a more appropriate solvent based on polarity is the most effective solution. Refer to the data table below for suggestions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| The compound is not dissolving at room temperature, even after vigorous stirring. | The solvent is not optimal for the compound's polarity. The dissolution rate is very slow. | 1. Gently warm the mixture to 30-40°C. 2. Place the sealed vial in an ultrasonic bath for 5-10 minutes.[7] 3. If still insoluble, switch to a more suitable solvent (see Table 1). |
| The compound dissolves upon heating but precipitates out of the solution after cooling. | The solution was supersaturated at the higher temperature. | 1. Re-warm the solution to re-dissolve the precipitate and use it while warm. 2. Prepare a more dilute solution that remains stable at room temperature. 3. Find a solvent with higher solvating power at room temperature. |
| An oily residue or a separate liquid phase is observed instead of a clear solution. | The solvent and solute are immiscible. This is common when using highly polar solvents. | 1. Immediately cease using the current solvent. 2. Select a non-polar or moderately polar aprotic solvent like Hexane, Chloroform, or Dichloromethane (DCM). |
| I cannot achieve my target concentration for a stock solution. | The target concentration exceeds the compound's solubility limit in that specific solvent. | 1. Refer to the estimated solubility data in Table 1 to select a solvent where the compound is more soluble. 2. Consider preparing a slightly less concentrated stock solution. 3. Use a co-solvent system to increase solubility.[7] |
Quantitative Data
The following table provides estimated solubility data for this compound in common organic solvents. These values are estimations based on its chemical structure and data from similar long-chain esters. Experimental verification is highly recommended.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | Estimated Solubility (mg/mL) | Notes |
| Non-Polar | Hexane | 0.1 | > 50 | High solubility expected due to non-polar nature. |
| Toluene | 2.4 | > 50 | Good choice for high concentration solutions. | |
| Polar Aprotic | Chloroform | 4.1 | > 100 | Excellent solvent for this class of compound. |
| Dichloromethane (DCM) | 3.1 | > 100 | Excellent solvent, less toxic alternative to chloroform. | |
| Diethyl Ether | 2.8 | > 50 | Good solubility, but highly volatile. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100[5] | High solubility reported, may require sonication.[5] | |
| Dimethylformamide (DMF) | 6.4 | > 50 | Good solubility, but high boiling point. | |
| Polar Protic | Ethanol | 4.3 | 10 - 20 | Moderate solubility. Useful for some applications. |
| Isopropanol | 3.9 | 5 - 15 | Moderate solubility. | |
| Methanol | 5.1 | < 1 | Poor solubility due to higher polarity. | |
| Water | 10.2 | < 0.01 | Insoluble. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to empirically determine the approximate solubility of this compound in a chosen solvent.[8]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
2 mL glass vials with caps
-
Micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Add a precisely weighed mass of the compound (e.g., 10 mg) into a clean glass vial.
-
Using a micropipette, add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Cap the vial securely and vortex the mixture for 1-2 minutes.
-
Visually inspect the vial for any undissolved material.
-
If the compound has completely dissolved, return to step 2 and add another aliquot of the compound (e.g., 5 mg).
-
If the compound has not completely dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and inspection steps.
-
Continue this process until a saturated solution is achieved (i.e., a small amount of undissolved material remains after thorough mixing).
-
Calculate the approximate solubility based on the total mass of the compound dissolved in the final volume of the solvent.
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol describes how to use a binary solvent mixture to dissolve the compound when it has poor solubility in a single solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Ethanol)
-
Co-solvent (e.g., Toluene)
-
Vials, balance, micropipettes, vortex mixer
Procedure:
-
Weigh the desired amount of the compound into a vial.
-
Add the primary solvent (e.g., Ethanol) in a volume that is known to be insufficient for complete dissolution.
-
Vortex the mixture. You should observe a suspension or partial dissolution.
-
Begin adding the co-solvent (e.g., Toluene) dropwise (e.g., 10-20 µL at a time).
-
After each addition of the co-solvent, cap the vial and vortex for 30-60 seconds.
-
Continue adding the co-solvent until the compound is completely dissolved and the solution is clear.
-
Record the final volumes of both the primary solvent and the co-solvent to determine the effective solvent ratio for that concentration.
Visualizations
Below are diagrams illustrating key workflows and relationships for addressing solubility issues.
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Logical relationship for solvent selection based on polarity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heptadecan-9-yl 8-bromooctanoate Concentration in Lipid Nanoparticle (LNP) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Heptadecan-9-yl 8-bromooctanoate concentration in Lipid Nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an LNP formulation?
This compound is a lipid that can be used for the construction or modification of lipid nanoparticles.[1][2] While specific characterization data for its function within an LNP is not extensively published, its structure suggests it may function as a novel ionizable or cationic lipid. Ionizable lipids are critical components in LNPs, playing a key role in encapsulating nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[3][4]
Q2: What are the critical quality attributes (CQAs) to monitor when optimizing this compound concentration?
When optimizing the concentration of any lipid component in an LNP formulation, it is crucial to monitor the following CQAs:
-
Particle Size: Affects biodistribution and cellular uptake.
-
Polydispersity Index (PDI): A measure of the uniformity of particle size.
-
Encapsulation Efficiency (%EE): The percentage of the therapeutic payload successfully encapsulated within the LNPs.
-
Zeta Potential: The surface charge of the LNPs, which influences stability and interaction with biological membranes.[3][5]
Q3: What is a typical molar ratio for lipids in an LNP formulation?
A common starting point for LNP formulations includes a fixed molar ratio of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, an ionizable/cationic lipid, and a PEGylated lipid.[3] A frequently cited ratio is 10:38.5:50:1.5 (DSPC:Cholesterol:ionizable lipid:PEG lipid).[3] However, the optimal ratio will vary depending on the specific lipids and the cargo being delivered.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (<80%)
Potential Causes:
-
Suboptimal concentration of this compound: An insufficient amount of ionizable lipid can lead to incomplete complexation with the nucleic acid cargo.
-
Incorrect pH of the aqueous buffer: The pH of the buffer during formulation is critical for the protonation of the ionizable lipid, which is necessary for electrostatic interaction with the negatively charged cargo.
-
Inappropriate N/P ratio: The ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo is a critical parameter for efficient encapsulation.[6]
Recommended Solutions:
-
Titrate the molar percentage of this compound: Systematically vary the molar ratio of this compound in the formulation while keeping other lipid components constant.
-
Optimize the pH of the aqueous buffer: Ensure the pH of the aqueous buffer is low enough to protonate the ionizable lipid (typically around pH 4.0 for many ionizable lipids).
-
Screen different N/P ratios: Experiment with a range of N/P ratios to find the optimal balance for your specific cargo and lipid composition.[6]
Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
Potential Causes:
-
Aggregation of LNPs: This can be due to improper mixing, suboptimal lipid ratios, or issues with the formulation process.
-
Fusion of smaller vesicles: During the formation process, unstable initial vesicles can fuse to form larger particles.
-
High lipid concentration: Higher concentrations of lipids can sometimes lead to larger particle sizes.
Recommended Solutions:
-
Optimize mixing parameters: If using a microfluidic system, adjust the total flow rate and the flow rate ratio (FRR) of the lipid and aqueous phases.
-
Adjust the concentration of the PEGylated lipid: PEG lipids help to stabilize the nanoparticles and prevent aggregation.[7] A slight increase in the molar percentage of the PEG lipid may improve size and PDI.
-
Vary the lipid concentration: Test different total lipid concentrations to see how it impacts particle size and PDI.
Issue 3: LNP Instability During Storage
Potential Causes:
-
Inadequate stabilization: The formulation may lack sufficient stabilizing components.
-
Physical or chemical degradation: Changes in temperature or exposure to light can degrade the LNPs.
-
Drug leakage: The encapsulated cargo may leak from the LNPs over time.
Recommended Solutions:
-
Incorporate stabilizing agents: The inclusion of cholesterol and PEGylated lipids is known to enhance the stability of LNPs.[5]
-
Lyophilization: Freeze-drying the LNP formulation can improve long-term stability.
-
Optimize storage conditions: Store the LNP formulations at the recommended temperature (e.g., -20°C or -80°C) and protect them from light.[1][2]
Data Presentation
Table 1: Hypothetical Impact of Varying this compound Concentration on LNP Quality Attributes
| Formulation ID | Molar Ratio (DSPC:Cholesterol:this compound:PEG-lipid) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| LNP-H1 | 10:38.5:40:1.5 | 120 | 0.25 | 75 |
| LNP-H2 | 10:38.5:50:1.5 | 95 | 0.15 | 92 |
| LNP-H3 | 10:38.5:60:1.5 | 110 | 0.20 | 88 |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for preparing LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (DSPC, Cholesterol, this compound, and PEG-lipid) in ethanol at the desired molar ratio.
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the aqueous cargo solution into another.
-
Set the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to lipid phase).
-
Initiate the mixing process to form the LNPs.
-
-
Purification:
-
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Mandatory Visualizations
Caption: LNP Formulation and Purification Workflow.
Caption: LNP Cellular Uptake and Endosomal Escape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 3. Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 7. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heptadecan-9-yl 8-bromooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Heptadecan-9-yl 8-bromooctanoate. This guide focuses on identifying and resolving common impurities and side reactions encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the esterification of 8-bromooctanoic acid and heptadecan-9-ol. A widely used method for this transformation under mild conditions is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][2]
Q2: What are the primary impurities I should expect in a Steglich esterification synthesis of this compound?
A2: The two main impurities to anticipate are:
-
N,N'-dicyclohexylurea (DCU): This is the byproduct formed from the reaction of DCC with water generated during the esterification.[2] It is notoriously insoluble in many common organic solvents, which can complicate purification.[3][4]
-
N-acylurea: This is a side product resulting from the rearrangement of the reactive O-acylisourea intermediate.[5][6] This impurity is often difficult to separate from the desired ester product due to similar polarities.
Q3: Are there alternative synthetic routes that might avoid these specific impurities?
A3: Yes, an alternative route involves a two-step process:
-
Conversion of 8-bromooctanoic acid to 8-bromooctanoyl chloride. This is often achieved using reagents like oxalyl chloride or thionyl chloride.[7][8] This reaction proceeds with the formation of gaseous byproducts, simplifying purification.[9]
-
Reaction of the resulting 8-bromooctanoyl chloride with heptadecan-9-ol. This reaction is typically clean and high-yielding.
Q4: How can I minimize the formation of N-acylurea?
A4: The formation of the N-acylurea side product can be minimized by:
-
Using a catalyst: The addition of 3-10 mol-% of DMAP accelerates the desired esterification reaction, which outcompetes the rearrangement to the N-acylurea.[10]
-
Controlling the reaction temperature: Running the reaction at cooler temperatures can help to suppress the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.
-
Using additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[6]
Q5: What is the best way to remove the N,N'-dicyclohexylurea (DCU) byproduct?
A5: The most effective method for removing DCU is through filtration, taking advantage of its low solubility in many organic solvents.[3][4] It is often recommended to perform the reaction in a solvent in which DCU is poorly soluble, such as dichloromethane (B109758) (DCM) or acetonitrile.[3] After the reaction is complete, the precipitated DCU can be filtered off. Cooling the reaction mixture can further decrease the solubility of DCU and improve its removal by filtration.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of N-acylurea side product.[5] | 1. Increase reaction time or temperature (with caution, as this may promote side reactions). 2. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 3. Confirm the quality of starting materials (8-bromooctanoic acid and heptadecan-9-ol). 4. Increase the amount of DMAP catalyst (up to 10 mol-%) to accelerate the desired reaction.[10] |
| Presence of a white, insoluble precipitate in the final product | 1. N,N'-dicyclohexylurea (DCU) byproduct.[2] | 1. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[3] 2. If the product is soluble, dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., diethyl ether, hexane) and cool to precipitate the remaining DCU, followed by filtration.[4] 3. For stubborn cases, column chromatography can be employed. |
| Product is contaminated with a polar impurity that is difficult to separate by chromatography | 1. N-acylurea side product.[5] | 1. Optimize the reaction conditions to minimize its formation (see FAQ 4). 2. Attempt recrystallization of the product from a suitable solvent system. 3. Consider using an alternative coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea (B33335) byproduct that can be removed with an aqueous workup.[12] |
| Reaction is sluggish or does not go to completion | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance from the secondary alcohol (heptadecan-9-ol). | 1. Ensure the DCC and DMAP are of high purity and added in the correct stoichiometry. 2. Consider using a more powerful activating agent or a different coupling reagent. 3. Increase the reaction time. |
Experimental Protocols
Protocol 1: Steglich Esterification of 8-Bromooctanoic Acid and Heptadecan-9-ol
This protocol is a representative procedure based on the principles of Steglich esterification for long-chain fatty acids and secondary alcohols.[1][10]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromooctanoic acid (1.0 eq) and heptadecan-9-ol (1.0-1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq) to the solution and stir until it dissolves.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Protocol 2: Synthesis of 8-Bromooctanoyl Chloride and Subsequent Esterification
This two-step protocol offers an alternative to the Steglich esterification.
Step 1: Synthesis of 8-Bromooctanoyl Chloride [7]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 8-bromooctanoic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C and add oxalyl chloride (1.2-1.5 eq) dropwise. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 8-bromooctanoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification with Heptadecan-9-ol
-
Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve heptadecan-9-ol (1.0 eq) in anhydrous DCM containing a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 eq).
-
Acylation: Cool the solution to 0 °C and add the crude 8-bromooctanoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Synthesis and Side Reaction Pathway
Caption: Synthesis of this compound via Steglich esterification and potential side reactions.
Alternative Synthesis Route
Caption: Alternative synthesis route via the corresponding acyl chloride.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. 8-bromooctanoyl Chloride | C8H14BrClO | CID 11402228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Heptadecan-9-yl 8-bromooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptadecan-9-yl 8-bromooctanoate. The information is designed to address specific issues that may be encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities typically include unreacted starting materials such as heptadecan-9-ol and 8-bromooctanoic acid (or its corresponding acyl halide). Byproducts from side reactions, such as the formation of di-esters or elimination products, may also be present. Residual solvents from the synthesis will also be a primary contaminant.
Q2: Which purification techniques are most effective for this compound?
A2: Due to its long alkyl chains and relatively non-polar nature, the most effective purification techniques are silica (B1680970) gel column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1][2] By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. A typical mobile phase for TLC analysis of long-chain esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
Q4: What is the expected purity of this compound after purification?
A4: Commercially available this compound is often cited with purities ranging from 90% to 98%.[3] With careful purification in a laboratory setting, achieving a purity of ≥97% is a reasonable expectation.[4]
Troubleshooting Guides
Silica Gel Column Chromatography
Issue: The compound is not moving off the baseline of the TLC plate.
-
Possible Cause: The solvent system (eluent) is not polar enough to move the compound up the silica gel plate.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.
Issue: All spots, including the product and impurities, are running at the solvent front on the TLC plate.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Issue: The spots on the TLC plate are streaking.
-
Possible Cause 1: The sample is too concentrated.
-
Solution 1: Dilute the sample before spotting it on the TLC plate. A 1% solution in a volatile solvent is a good starting point.[2]
-
Possible Cause 2: The compound may be acidic or basic, interacting strongly with the slightly acidic silica gel.
-
Solution 2: Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can be added. For basic compounds, a small amount of triethylamine (B128534) can be added.
Issue: Poor separation of the product from an impurity during column chromatography.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. A different combination of non-polar and polar solvents (e.g., dichloromethane (B109758)/hexane) may provide better separation. Running a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also improve separation.
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Possible Cause 2: The solvent is not appropriate for recrystallization of your compound. Long-chain aliphatic compounds can be challenging to crystallize.[5]
-
Solution 2: Select a different solvent or a solvent mixture. For non-polar compounds, solvents like hexane, heptane, or ethanol (B145695) are often used. A two-solvent system, where the compound is dissolved in a good solvent and a poor solvent is added dropwise until the solution becomes cloudy, can also be effective.
Issue: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.
-
Possible Cause 2: The presence of significant impurities can inhibit crystallization.
-
Solution 2: It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Issue: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-water bath or freezer) to minimize the amount of product that remains dissolved. Use a minimal amount of cold solvent to wash the crystals during filtration.
Quantitative Data Summary
The following table provides typical starting parameters for the purification of this compound. These values are based on general principles for the purification of long-chain esters and should be optimized for your specific experimental conditions.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | - |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) | Ethanol, Hexane, or Acetone |
| Starting Eluent Ratio | 98:2 (Hexane:Ethyl Acetate) | - |
| Final Eluent Ratio | 90:10 (Hexane:Ethyl Acetate) | - |
| TLC Mobile Phase | 95:5 to 90:10 (Hexane:Ethyl Acetate) | - |
| Expected Product Rf | 0.3 - 0.4 | - |
| Typical Purity | > 95% | > 98% (if starting material is >90% pure) |
| Expected Yield | 60 - 80% | 70 - 90% |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 95:5 ratio).
-
Visualize the spots (e.g., using a potassium permanganate (B83412) stain or an iodine chamber).
-
Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Detailed Methodology for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential recrystallization solvent (e.g., ethanol, hexane, or acetone) dropwise at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If the compound dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve even when heated, it is also not suitable.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Characterization of Heptadecan-9-yl 8-bromooctanoate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles formulated with Heptadecan-9-yl 8-bromooctanoate. This lipid is a key component in the formation and modification of lipid nanoparticles (LNPs)[1][2]. The challenges and characterization techniques discussed here are broadly applicable to lipid-based nanoparticle systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in nanoparticles?
This compound is a lipid synthon, a building block used in the synthesis or modification of lipid nanoparticles (LNPs)[1][2]. Its chemical formula is C25H49BrO2[2]. Due to its structure, it can be incorporated into the lipid bilayer of nanoparticles, influencing their physicochemical properties.
Q2: What are the critical quality attributes to consider when characterizing these nanoparticles?
The critical quality attributes for lipid nanoparticles, which directly impact their efficacy and safety, include:
-
Particle Size and Size Distribution (Polydispersity Index - PDI): These affect the biodistribution, cellular uptake, and immunogenicity of the nanoparticles[3][4][].
-
Surface Charge (Zeta Potential): Influences nanoparticle stability in suspension and their interaction with biological membranes[3][].
-
Encapsulation Efficiency: Determines the amount of therapeutic agent successfully loaded into the nanoparticle[6].
-
Morphology and Lamellarity: The shape and internal structure of the nanoparticles can impact drug release and stability[7][8].
-
Thermal Stability: Assesses how temperature affects the integrity and phase behavior of the lipid components[3][9].
Q3: Which techniques are most commonly used to characterize these nanoparticles?
A multi-pronged approach using orthogonal techniques is recommended for comprehensive characterization[10]. Commonly used methods include:
-
Dynamic Light Scattering (DLS): For measuring particle size, polydispersity index (PDI), and zeta potential[][11].
-
Nanoparticle Tracking Analysis (NTA): For determining particle size and concentration[12][13].
-
Transmission Electron Microscopy (TEM), especially Cryo-TEM: For visualizing particle morphology, size, and internal structure[8][14].
-
Differential Scanning Calorimetry (DSC): For analyzing the thermal properties and phase transitions of the lipid components[3][9][15].
Troubleshooting Guides
Dynamic Light Scattering (DLS) Measurements
Issue: Inconsistent or highly variable particle size and PDI readings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample is too concentrated. | Perform a serial dilution of the sample. The ideal concentration is typically between 0.01% and 0.1% by weight[16]. | Consistent and reproducible DLS results with a lower polydispersity index (PDI). |
| Presence of aggregates or large contaminants. | Filter the sample through a 0.22 µm or 0.45 µm syringe filter before analysis. | Removal of large particles leading to a more accurate representation of the nanoparticle population. |
| Incorrect instrument settings (e.g., algorithm selection). | Ensure the correct analysis algorithm is used. For monomodal distributions, a single-peak analysis is appropriate, while for broader distributions, a distribution algorithm should be used[17]. | More accurate and reliable particle size distribution data. |
| Sample instability leading to aggregation during measurement. | Ensure the dispersant is appropriate for the nanoparticle formulation. Consider adding a stabilizing agent if aggregation is suspected[18]. | Stable readings over multiple measurements. |
Issue: High Polydispersity Index (PDI > 0.3).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Heterogeneous sample with multiple particle populations. | Use a higher resolution technique like Nanoparticle Tracking Analysis (NTA) or Cryo-TEM to confirm the presence of multiple populations[19]. | A clearer understanding of the size distribution and the presence of distinct subpopulations. |
| Issues with the nanoparticle formulation or manufacturing process. | Re-evaluate the formulation parameters, such as lipid ratios and mixing speeds, as these can significantly impact polydispersity[3][6]. | A more homogeneous nanoparticle population with a lower PDI. |
| Sample degradation over time. | Analyze freshly prepared samples and conduct stability studies to monitor changes in PDI over time. | Determination of the sample's shelf-life and optimal storage conditions. |
Nanoparticle Tracking Analysis (NTA)
Issue: Inaccurate particle concentration measurements.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample concentration is outside the optimal range for the instrument. | Dilute the sample to achieve a concentration within the recommended range, typically 10^7 to 10^9 particles/mL[20]. | Accurate and reproducible concentration measurements. |
| Incorrect camera level and detection threshold settings. | Optimize the camera level to clearly visualize the nanoparticles without excessive background noise. Adjust the detection threshold to ensure all valid particles are being tracked[12]. | Improved accuracy of both size and concentration data. |
| Presence of non-nanoparticle contaminants (e.g., protein aggregates). | Use fluorescence NTA with a lipid-specific dye to differentiate between lipid nanoparticles and other particulate matter[20]. | More accurate quantification of the target nanoparticles. |
Transmission Electron Microscopy (TEM)
Issue: Poor image contrast or nanoparticle aggregation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate staining. | For negative staining TEM, ensure the staining solution (e.g., uranyl acetate) is properly prepared and applied to provide sufficient contrast[21][22]. | Clear visualization of nanoparticle morphology with good contrast against the background. |
| Sample drying artifacts. | Use cryo-TEM to visualize the nanoparticles in their near-native, hydrated state, which avoids aggregation and structural changes caused by drying[8][14]. | Preservation of the true nanoparticle morphology and size distribution. |
| Incorrect sample concentration on the grid. | Optimize the concentration of the sample applied to the TEM grid to achieve a well-dispersed field of nanoparticles. | Individual nanoparticles can be clearly resolved and measured. |
Differential Scanning Calorimetry (DSC)
Issue: No discernible thermal transitions or broad, ill-defined peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low sample concentration or insufficient material. | Ensure an adequate amount of sample (typically around 5 mg) is used for the analysis[9]. Lyophilize the nanoparticle suspension to obtain a solid sample. | Clear and well-defined endothermic or exothermic peaks corresponding to lipid phase transitions. |
| The encapsulated drug is in an amorphous state. | The absence of a sharp melting peak for the drug may indicate that it is amorphous or molecularly dispersed within the lipid matrix[9]. | This information is valuable for understanding the drug's physical state within the nanoparticle. |
| Instrument not properly calibrated. | Calibrate the DSC instrument with appropriate standards (e.g., indium) to ensure accurate temperature and enthalpy measurements. | Reliable and reproducible thermal analysis data. |
Experimental Protocols & Workflows
General Nanoparticle Characterization Workflow
Caption: A general workflow for the comprehensive characterization of lipid nanoparticles.
Troubleshooting Logic for DLS Polydispersity Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 15. photophysics.com [photophysics.com]
- 16. How to Minimize Errors in Dynamic Light Scattering Measurements [eureka.patsnap.com]
- 17. particletechlabs.com [particletechlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. 3 Questions to Ask When Navigating Nanoparticle Analysis and Resolution Limits [izon.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. TEM sample preparation techniques | University of Gothenburg [gu.se]
Technical Support Center: Synthesis of Heptadecan-9-yl 8-bromooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Heptadecan-9-yl 8-bromooctanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q1: My Fischer esterification reaction is giving a very low yield. What are the possible causes and how can I improve it?
A1: Low yields in the Fischer esterification of this compound are common and can often be attributed to the reversible nature of the reaction and the steric hindrance of the secondary alcohol. Here are the primary factors to investigate:
-
Inefficient Water Removal: The equilibrium of the Fischer esterification must be shifted towards the product side. The most effective way to achieve this is by removing the water generated during the reaction.
-
Troubleshooting: Ensure your Dean-Stark apparatus is set up correctly and that the chosen solvent (e.g., toluene) forms an azeotrope with water, allowing for its efficient removal. Alternatively, the use of desiccants like molecular sieves can also be effective.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Troubleshooting: Use a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
-
Steric Hindrance: Heptadecan-9-ol is a sterically hindered secondary alcohol, which can slow down the rate of esterification.
-
Troubleshooting: Increase the reaction time and/or temperature to overcome the steric hindrance. Using a larger excess of the less sterically hindered reactant, 8-bromooctanoic acid, may also improve the yield.
-
-
Poor Solubility: The long-chain reactants may have limited solubility in the reaction medium at lower temperatures.
-
Troubleshooting: Ensure the reaction is carried out at a temperature sufficient to maintain a homogeneous solution. The use of a co-solvent might be necessary in some cases.
-
Q2: I am attempting a Steglich esterification using DCC and DMAP, but the yield is still poor. What could be the problem?
A2: While Steglich esterification is generally effective for sterically hindered alcohols, several factors can lead to low yields:
-
Reagent Quality: DCC and DMAP are sensitive to moisture and can degrade over time.
-
Troubleshooting: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
-
-
Formation of N-acylurea: A common side reaction in DCC-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive.
-
Troubleshooting: The addition of a catalytic amount of DMAP is crucial to minimize this side reaction by accelerating the desired ester formation.[1] Ensure the correct stoichiometry of DMAP is used.
-
-
Reaction Temperature: While the Steglich esterification is a mild reaction, temperature can still play a role.
-
Troubleshooting: The reaction is typically run at room temperature. Lowering the temperature (e.g., to 0 °C) during the addition of DCC can sometimes reduce side reactions.
-
Issue 2: Presence of Impurities in the Final Product
Q1: My final product is contaminated with unreacted starting materials. How can I improve the purification?
A1: The purification of long-chain esters can be challenging due to their physical properties. Here are some purification strategies:
-
Removal of Unreacted 8-bromooctanoic Acid: The acidic starting material can be removed with a basic wash.
-
Troubleshooting: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer.
-
-
Removal of Unreacted Heptadecan-9-ol: The high boiling point of this long-chain alcohol makes its removal by simple evaporation difficult.
-
Troubleshooting: Column chromatography is the most effective method for separating the ester from the alcohol. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.
-
-
Removal of DCC/DCU Byproducts: If using Steglich esterification, the dicyclohexylurea (DCU) byproduct can be challenging to remove.
-
Troubleshooting: DCU has low solubility in many organic solvents. Filtration of the reaction mixture before workup can remove a significant portion of the DCU. Any remaining DCU can be removed by column chromatography. Using EDC.HCl instead of DCC can simplify purification as the resulting urea (B33335) is water-soluble.
-
Q2: I am observing a significant amount of a side product that I suspect is a result of a reaction involving the bromine atom. What could be happening?
A2: The C-Br bond in 8-bromooctanoic acid is generally stable under acidic esterification conditions. However, side reactions can occur, particularly during the workup:
-
Hydrolysis of the Bromide: The use of a strong aqueous base (like NaOH or KOH) at elevated temperatures during workup can lead to the substitution of the bromine atom with a hydroxyl group.
-
Troubleshooting: Use a milder base like sodium bicarbonate for the workup and avoid excessive heating.
-
-
Elimination Reactions: Under strongly basic conditions, elimination to form an alkene is a possibility, though less likely for a primary bromide.
-
Troubleshooting: Maintain neutral or mildly basic conditions during the workup and purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially scalable method for the synthesis of esters like this compound is the Fischer esterification. This method involves the reaction of 8-bromooctanoic acid with Heptadecan-9-ol in the presence of an acid catalyst.
Q2: Are there alternative methods to Fischer esterification for this synthesis?
A2: Yes, several alternative methods can be used, especially in a laboratory setting where milder conditions or higher yields with sterically hindered substrates are required:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild, neutral conditions.[1][2] It is particularly well-suited for sterically hindered alcohols.
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[3]
-
Acid Chloride Method: 8-bromooctanoic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 8-bromooctanoyl chloride can then react with Heptadecan-9-ol to form the ester. This reaction is irreversible.[4]
Q3: What are the expected yields and purity for this synthesis?
A3: The yield can vary significantly depending on the chosen method and optimization of reaction conditions. For Fischer esterification, yields can range from moderate to high, especially if water is efficiently removed. With milder methods like Steglich esterification, higher yields are often achievable, particularly with sterically hindered substrates. Commercially available this compound typically has a purity of 97% or higher as determined by NMR.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety procedures should be followed. Specifically:
-
Use a fume hood, especially when working with volatile and corrosive reagents like thionyl chloride or strong acids like concentrated sulfuric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
8-bromooctanoic acid is corrosive and can cause skin burns and eye damage. Handle with care.
-
DCC is a potent sensitizer (B1316253) and should be handled with caution.
Data Presentation
Table 1: Comparison of Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction | Acid Chloride Method |
| Reagents | Carboxylic acid, alcohol, acid catalyst | Carboxylic acid, alcohol, DCC, DMAP | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD | Acid chloride, alcohol, base (optional) |
| Conditions | High temperature (reflux) | Room temperature or 0°C | 0°C to room temperature | 0°C to room temperature |
| Advantages | Inexpensive reagents, scalable | Mild conditions, good for hindered alcohols | Mild conditions, inversion of stereochemistry | Irreversible, high yielding |
| Disadvantages | Reversible, requires high temp, steric hindrance is an issue | DCC byproduct can be difficult to remove | Byproducts can be difficult to remove | Acid chloride is moisture sensitive |
| Common Side Reactions | Ether formation | N-acylurea formation | --- | --- |
Table 2: Purity of Commercial this compound
| Parameter | Specification |
| Purity (by NMR) | ≥ 97.0% |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromooctanoic acid (1.0 eq), Heptadecan-9-ol (1.2 eq), and toluene (B28343) (sufficient to suspend the reactants).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ester.
Protocol 2: Synthesis of this compound via Steglich Esterification
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-bromooctanoic acid (1.0 eq), Heptadecan-9-ol (1.2 eq), and anhydrous dichloromethane (B109758).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Enhancing Nanoparticle Stability with Heptadecan-9-yl 8-bromooctanoate
Welcome to the technical support center for the utilization of Heptadecan-9-yl 8-bromooctanoate in nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability of nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our nanoparticle formulation?
A1: this compound is a functional lipid designed for the surface modification of lipid nanoparticles (LNPs). Its key feature is the terminal 8-bromo-octanoate group, which acts as a reactive handle. This allows for the covalent attachment of various molecules, such as polyethylene (B3416737) glycol (PEG), to the nanoparticle surface. This process, known as PEGylation, is a widely used strategy to enhance the colloidal stability of nanoparticles through steric hindrance.
Q2: How does surface modification with PEG using this compound improve nanoparticle stability?
A2: Surface modification with PEG creates a hydrophilic shield around the nanoparticle. This layer provides a physical barrier that prevents the nanoparticles from aggregating, a common issue that can lead to instability, precipitation, and reduced efficacy. This method of stabilization is known as steric stabilization. The PEG layer also reduces non-specific interactions with biological components in vivo, which can prolong circulation time.
Q3: Can this compound be used as a primary stabilizer without further modification?
A3: this compound is not intended to be a primary stabilizer in its native form. Its structural contribution to the overall stability of the lipid matrix is minimal compared to its role as a reactive lipid for surface conjugation. For optimal stability, it should be used to covalently link a stabilizing moiety, such as PEG, to the nanoparticle surface.
Q4: What are the critical parameters to consider when using this compound for surface modification?
A4: Several parameters are crucial for successful surface modification:
-
Molar Ratio: The molar percentage of this compound in your lipid formulation will determine the density of reactive sites on the nanoparticle surface. This needs to be optimized for your specific application.
-
Reaction Conditions: The efficiency of the conjugation reaction depends on factors such as pH, temperature, and the presence of a catalyst.
-
Purification: After the conjugation reaction, it is essential to remove any unreacted molecules to ensure the purity and stability of the final formulation.
-
Characterization: Thorough characterization of the modified nanoparticles is necessary to confirm successful conjugation and to assess their final size, charge, and stability.
Q5: How can I confirm that the surface modification has been successful?
A5: Successful surface modification can be confirmed through various analytical techniques:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the conjugation reaction can indicate the successful attachment of molecules like PEG.
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles can also suggest successful surface modification.
-
Chromatography Techniques (e.g., HPLC): These can be used to analyze the lipid composition of the nanoparticles before and after the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the formation of the new covalent bond between the lipid and the attached molecule.
Troubleshooting Guides
Issue 1: Nanoparticle aggregation occurs after the addition of this compound.
| Possible Cause | Recommended Solution |
| Incorrect solvent for lipid dissolution. | Ensure all lipids, including this compound, are fully dissolved in a suitable organic solvent (e.g., ethanol) before mixing with the aqueous phase. |
| Suboptimal mixing during nanoparticle formation. | Utilize a rapid and controlled mixing method, such as microfluidics, to ensure uniform nanoparticle self-assembly. |
| Inappropriate molar ratio of lipids. | Optimize the molar ratio of all lipid components. A suboptimal ratio can lead to instability even before surface modification. |
Issue 2: Low efficiency of the surface conjugation reaction.
| Possible Cause | Recommended Solution |
| Suboptimal reaction pH. | The pH of the reaction buffer is critical for many conjugation chemistries. Ensure the pH is optimized for the specific reaction you are performing (e.g., for thiol-maleimide reactions, a pH of 6.5-7.5 is typically used). |
| Steric hindrance on the nanoparticle surface. | If the nanoparticle surface is too crowded, it may hinder the accessibility of the bromo- group. Consider reducing the molar percentage of other bulky lipids in your formulation. |
| Degradation of reactive groups. | Ensure that the molecule you are conjugating (e.g., thiol-PEG) has not degraded. Use fresh reagents and store them under the recommended conditions. |
| Insufficient reaction time or temperature. | Optimize the reaction time and temperature to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique. |
Issue 3: Modified nanoparticles show poor stability over time.
| Possible Cause | Recommended Solution |
| Incomplete removal of unreacted reagents. | Unreacted molecules can interfere with nanoparticle stability. Ensure a thorough purification step (e.g., dialysis or tangential flow filtration) is performed after the conjugation reaction. |
| Insufficient surface coverage with the stabilizing molecule (e.g., PEG). | Increase the molar ratio of this compound in your initial lipid formulation to increase the number of attachment points for the stabilizing molecule. |
| Inappropriate storage conditions. | Store the modified nanoparticles in a suitable buffer and at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). |
| Degradation of the conjugated molecule. | The stability of the conjugated molecule itself can affect the overall stability of the nanoparticle. Ensure the chosen molecule is stable under the storage conditions. |
Experimental Protocols
Protocol: Surface Modification of Lipid Nanoparticles with mPEG-SH using this compound
This protocol describes a general procedure for the PEGylation of lipid nanoparticles using this compound and a thiol-terminated PEG (mPEG-SH).
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Payload (e.g., mRNA)
-
mPEG-SH (methoxy-polyethylene glycol-thiol)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., dialysis cassettes with appropriate molecular weight cut-off)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol.
-
Combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).
-
-
Aqueous Phase Preparation:
-
Dissolve the payload (e.g., mRNA) in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Nanoparticle Formation:
-
Using a microfluidic mixing device, rapidly mix the lipid stock solution with the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting nanoparticle suspension.
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the nanoparticle suspension to the reaction buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration. This step is crucial to raise the pH for the subsequent conjugation reaction.
-
-
PEGylation Reaction:
-
Add mPEG-SH to the nanoparticle suspension at a specified molar excess relative to the this compound.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 4-12 hours) with gentle stirring.
-
-
Purification:
-
Remove unreacted mPEG-SH from the PEGylated nanoparticle suspension by dialysis or tangential flow filtration against the final storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final PEGylated nanoparticles using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the payload.
-
Assess the stability of the PEGylated nanoparticles over time by monitoring changes in size and PDI at regular intervals under specified storage conditions.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of Nanoparticles Before and After Surface Modification.
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified LNPs | 85.2 ± 3.1 | 0.12 ± 0.02 | +5.7 ± 1.2 |
| PEGylated LNPs | 98.6 ± 3.5 | 0.11 ± 0.03 | -1.2 ± 0.8 |
Table 2: Hypothetical Stability of Nanoparticles at 4°C over 14 Days.
| Formulation | Day 0 Size (nm) | Day 7 Size (nm) | Day 14 Size (nm) | Day 0 PDI | Day 7 PDI | Day 14 PDI |
| Unmodified LNPs | 85.2 | 125.8 (significant aggregation) | >200 (visible precipitation) | 0.12 | 0.45 | >0.6 |
| PEGylated LNPs | 98.6 | 99.1 | 98.9 | 0.11 | 0.11 | 0.12 |
Visualizations
Technical Support Center: Heptadecan-9-yl 8-bromooctanoate Formulation
Welcome to the technical support center for Heptadecan-9-yl 8-bromooctanoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting aggregation issues that may be encountered during the formulation of this lipid nanoparticle (LNP) building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C25H49BrO2 and a molecular weight of 461.56.[1][2] It is typically a colorless to light yellow liquid.[1][2] Its primary application is in the research and development of lipid nanoparticles (LNPs), where it can be used for the building or modification of these drug delivery systems.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, the pure form of this compound should be stored at -20°C for up to 3 years.[1][2] If prepared as a stock solution in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (216.66 mM).[1][5] It is noted that ultrasonic treatment may be needed to achieve complete dissolution and that using new, hygroscopic DMSO is important as water content can impact solubility.[1][5]
Troubleshooting Guide: Aggregation Issues
Aggregation of lipid components during LNP formulation is a common challenge that can impact particle size, stability, and encapsulation efficiency. The following guide provides troubleshooting strategies for potential aggregation issues with this compound.
Q4: I am observing visible precipitation or cloudiness in my formulation containing this compound. What could be the cause?
This is a common sign of compound aggregation or precipitation. Several factors could be contributing to this issue:
-
Poor Solubility in the Formulation Buffer: While soluble in organic solvents like DMSO, direct dilution into an aqueous buffer can cause the lipid to crash out of solution due to its hydrophobic nature.[6]
-
Suboptimal Solvent Ratios: The ratio of the organic solvent (carrying the lipids) to the aqueous phase is critical during LNP formation. An improper ratio can lead to localized high concentrations of the lipid, causing aggregation.
-
pH of the Aqueous Phase: The pH of your buffer can influence the charge and interaction of other components in your formulation, which can indirectly affect the stability of the lipid mixture.
-
Temperature Effects: Temperature can influence lipid solubility and the kinetics of nanoparticle formation.
Q5: What are the initial steps to troubleshoot formulation precipitation?
If you observe precipitation, consider the following immediate actions:
-
Optimize the Solvent Exchange Process: Ensure rapid and efficient mixing when combining the lipid-organic phase with the aqueous phase. This helps to prevent localized supersaturation.
-
Adjust Solvent Ratios: Experiment with different ratios of your organic solvent to the aqueous buffer.
-
Gentle Warming: Gently warming the solutions (e.g., to 37°C) might help to improve the solubility of the lipid components.[6] However, be mindful of the thermal stability of all components in your formulation.
-
Sonication: Use a bath sonicator to help break up aggregates and improve dispersion.[6]
Q6: How can I systematically optimize my formulation to prevent aggregation of this compound?
A systematic approach to formulation optimization is recommended. Consider screening different formulation parameters:
-
Co-solvents: The use of co-solvents in the aqueous phase can help to improve the solubility of hydrophobic compounds.[7]
-
Surfactants: Incorporating surfactants can stabilize the forming nanoparticles and prevent aggregation.[8][9] The choice of surfactant and its concentration are critical parameters to optimize.
-
Lipid Composition: The overall composition of your lipid mixture is crucial. The ratio of this compound to other lipids (e.g., cationic lipids, helper lipids, PEG-lipids) will significantly impact LNP formation and stability.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C25H49BrO2 | [1][2] |
| Molecular Weight | 461.56 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Purity (NMR) | ≥ 97.0% | [2] |
| Solubility in DMSO | 100 mg/mL (216.66 mM) | [1][5] |
| Storage (Pure) | -20°C for 3 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
Store the stock solution in small aliquots at -80°C or -20°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Method for Screening Formulation Parameters to Mitigate Aggregation
This protocol provides a general workflow for optimizing LNP formulations to prevent aggregation.
-
Define Formulation Parameters: Identify the key variables in your formulation, such as the type and concentration of co-solvents, surfactants, and the ratios of different lipid components.
-
Prepare Stock Solutions: Prepare individual stock solutions of all lipid components, including this compound, in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Design of Experiment (DoE): Use a DoE approach to systematically vary the formulation parameters. This will allow for the efficient screening of a wide range of conditions.
-
LNP Formation: For each experimental condition, combine the lipid-organic phase with the aqueous phase under controlled mixing conditions (e.g., using a microfluidic device or manual mixing).
-
Characterization: Analyze the resulting formulations for signs of aggregation. Key characterization techniques include:
-
Visual Inspection: Observe for any precipitation or turbidity.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution and polydispersity index (PDI). A high PDI can indicate aggregation.
-
Zeta Potential: Measure the surface charge of the nanoparticles, which can be an indicator of colloidal stability.
-
-
Data Analysis: Analyze the characterization data to identify the optimal formulation parameters that result in small, monodisperse nanoparticles with no signs of aggregation.
Visualizations
Caption: Troubleshooting workflow for aggregation.
Caption: General LNP formulation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Liposome | MCE [medchemexpress.cn]
- 4. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Heptadecan-9-yl 8-bromooctanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of Heptadecan-9-yl 8-bromooctanoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a long-chain bromoalkanoate ester. Due to its specific chemical structure, it is often utilized in the synthesis of complex molecules, including in the development of lipid nanoparticles for drug delivery systems.[1][2]
Q2: What are the primary factors that can cause the hydrolysis of this compound?
The hydrolysis of esters like this compound is primarily influenced by several factors:
-
pH: The rate of hydrolysis is significantly increased in both acidic and basic conditions.[3][4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4]
-
Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur.[3][6]
-
Catalysts: The presence of acid or base catalysts can significantly speed up the hydrolysis reaction.[3][5]
Q3: What are the recommended storage conditions for this compound to minimize hydrolysis?
To ensure the stability of this compound, it is crucial to store it under appropriate conditions. For short-term storage, a temperature of -20°C is recommended, while for long-term storage, -80°C is optimal.[7] The compound should be stored in a dry, tightly sealed container to protect it from moisture.
Q4: What are the signs of hydrolysis in my sample of this compound?
Hydrolysis of this compound will yield 8-bromooctanoic acid and heptadecan-9-ol. The presence of these impurities can be detected by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy. A change in the physical appearance of the sample, such as a change in color or consistency, may also indicate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Unexpectedly low yield in a reaction where this compound is a starting material.
| Possible Cause | Suggested Solution |
| Hydrolysis of the ester prior to the reaction. | Before starting the reaction, verify the purity of the this compound stock using an appropriate analytical method such as TLC or ¹H NMR to check for the presence of hydrolysis products (8-bromooctanoic acid and heptadecan-9-ol). |
| Presence of moisture in the reaction solvent or reagents. | Use anhydrous solvents and ensure all reagents are dry. Consider using a drying agent if necessary. |
| Inappropriate reaction pH. | If the reaction conditions are acidic or basic, consider if this might be promoting hydrolysis. If possible, adjust the pH to a more neutral range or minimize the reaction time under non-neutral conditions. |
Problem 2: Appearance of unknown spots on a TLC plate during reaction monitoring.
| Possible Cause | Suggested Solution |
| Hydrolysis of the starting material or product. | One of the new spots could correspond to the hydrolysis product, 8-bromooctanoic acid. This can be confirmed by running a co-spot with a standard of 8-bromooctanoic acid on the TLC plate. The carboxylic acid will typically have a lower Rf value than the ester. |
| Side reactions other than hydrolysis. | Characterize the unknown byproducts using techniques like Mass Spectrometry or NMR to understand the nature of the side reactions. |
Problem 3: Inconsistent results in lipid nanoparticle formulation.
| Possible Cause | Suggested Solution |
| Degradation of this compound. | The presence of hydrolysis products can interfere with the self-assembly process of lipid nanoparticles, leading to variations in particle size and encapsulation efficiency.[2] Ensure the quality of the lipid stock before formulation. |
| pH of the aqueous phase. | The pH of the buffer used for nanoparticle formation can influence the stability of the ester. Ensure the pH is compatible with maintaining the integrity of this compound. |
Experimental Protocols
Protocol 1: Quality Control of this compound using Thin Layer Chromatography (TLC)
This protocol describes a method to quickly assess the purity of this compound and detect the presence of its primary hydrolysis product, 8-bromooctanoic acid.
Materials:
-
TLC silica (B1680970) gel plates
-
This compound sample
-
8-bromooctanoic acid (as a standard, if available)
-
Developing solvent: Hexane/Ethyl Acetate (e.g., 8:2 v/v, the optimal ratio may need to be determined empirically)
-
Visualizing agent: Phosphomolybdic acid stain or iodine chamber
-
Glass TLC tank with lid
-
Capillary tubes for spotting
-
Heat gun
Procedure:
-
Prepare the developing solvent and pour it into the TLC tank to a depth of about 0.5 cm. Cover the tank with the lid and let the atmosphere saturate for at least 15 minutes.
-
Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline. If available, spot a solution of the 8-bromooctanoic acid standard in a separate lane. A co-spot of the sample and the standard can also be useful.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing tank, ensuring the baseline is above the solvent level. Close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. If using an iodine chamber, place the dried plate in the chamber until spots appear. If using a phosphomolybdic acid stain, dip the plate in the staining solution and then gently heat with a heat gun until spots develop.
-
The presence of a spot with a lower Rf value than the main ester spot may indicate the presence of the more polar 8-bromooctanoic acid.
Data Presentation: Illustrative TLC Results
| Compound | Rf Value (Hexane/Ethyl Acetate 8:2) | Appearance |
| This compound | ~0.7 | Less polar, travels further up the plate |
| 8-bromooctanoic acid | ~0.2 | More polar, remains closer to the baseline |
Visualizations
Caption: Hydrolysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. biomol.com [biomol.com]
- 3. scribd.com [scribd.com]
- 4. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. ANALYSIS OF LIPIDS [people.umass.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Delivery Landscape: A Comparative Analysis of Heptadecan-9-yl 8-bromooctanoate and Other Bromo-Lipids in Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of optimal lipid components is a critical determinant in the efficacy and safety of lipid nanoparticle (LNP)-based drug delivery systems. This guide provides a comparative overview of Heptadecan-9-yl 8-bromooctanoate against other bromo-lipids, offering insights into their performance based on available data and outlining key experimental considerations.
This compound is a synthetic lipid that has garnered attention for its utility in the formulation of lipid nanoparticles, which are instrumental in protecting therapeutic payloads like mRNA and facilitating their delivery into target cells. The inclusion of a bromine atom in the lipid structure can be leveraged for various purposes, including as a tool for tracking and imaging or potentially influencing the physicochemical properties of the LNP.
While direct, side-by-side comparative studies of this compound against a wide array of other bromo-lipids are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining the performance metrics of LNPs formulated with different bromo-lipids. Key performance indicators for these delivery systems include encapsulation efficiency, drug release kinetics, in vitro and in vivo efficacy, and toxicity profiles.
Performance Comparison of Bromo-Lipid Formulations
The following tables summarize hypothetical performance data for LNPs formulated with this compound and other representative bromo-lipids. This data is illustrative and intended to highlight the key parameters for comparison. Researchers should consult specific experimental studies for precise values.
Table 1: Physicochemical Properties of Bromo-Lipid Containing LNPs
| Lipid Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound | 80 - 120 | < 0.2 | +10 to +30 | 85 - 95 |
| Bromo-Cationic Lipid A | 90 - 150 | < 0.25 | +30 to +50 | 90 - 98 |
| Bromo-Phospholipid B | 100 - 180 | < 0.3 | -10 to -30 | 70 - 85 |
| Bromo-Neutral Lipid C | 70 - 110 | < 0.15 | -5 to +5 | 80 - 90 |
Table 2: In Vitro & In Vivo Performance of Bromo-Lipid LNPs
| Lipid Component | In Vitro Transfection Efficiency (%) | In Vivo Drug Accumulation at Target Site (fold increase vs. free drug) | Therapeutic Efficacy (e.g., % gene silencing) |
| This compound | 60 - 75 | 10 - 15 | 50 - 65 |
| Bromo-Cationic Lipid A | 70 - 85 | 15 - 25 | 60 - 75 |
| Bromo-Phospholipid B | 40 - 55 | 5 - 10 | 30 - 45 |
| Bromo-Neutral Lipid C | 55 - 70 | 8 - 12 | 45 - 60 |
Table 3: Toxicity Profile of Bromo-Lipid LNPs
| Lipid Component | In Vitro Cytotoxicity (IC50, µg/mL) | In Vivo Acute Toxicity (LD50, mg/kg) | Inflammatory Response (e.g., Cytokine Levels) |
| This compound | > 100 | > 2000 | Low |
| Bromo-Cationic Lipid A | 20 - 50 | 500 - 1000 | Moderate to High |
| Bromo-Phospholipid B | > 150 | > 2500 | Very Low |
| Bromo-Neutral Lipid C | > 120 | > 2200 | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of lipid nanoparticles. Below are generalized protocols for key experiments.
LNP Formulation via Microfluidic Mixing
A common and reproducible method for LNP formulation involves microfluidic mixing.
Protocol:
-
Lipid Stock Preparation: Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEGylated lipid in ethanol (B145695) at a specific molar ratio. The optimal molar ratio of the lipid components, including ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, significantly influences the transfection efficiency of the resulting LNPs.[1]
-
Aqueous Phase Preparation: Dissolve the therapeutic payload (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous payload phase at a defined flow rate ratio. This rapid mixing leads to the self-assembly of the lipids into nanoparticles, encapsulating the payload.
-
Purification: Remove the ethanol and unencapsulated payload through dialysis or tangential flow filtration against a storage buffer (e.g., phosphate-buffered saline, pH 7.4).
Physicochemical Characterization of LNPs
Thorough characterization is essential to ensure the quality and consistency of LNP formulations.
Protocols:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.
-
Encapsulation Efficiency: Quantified by separating the encapsulated from the unencapsulated payload using techniques like size-exclusion chromatography or using a fluorescent dye exclusion assay (e.g., RiboGreen assay for RNA). The encapsulation efficiency is a critical parameter for evaluating the performance of LNP formulations.[2]
In Vitro Transfection Efficiency
Assessing the ability of the LNPs to deliver their payload into cells and achieve a biological effect.
Protocol:
-
Cell Culture: Plate target cells (e.g., HeLa, HEK293) in a multi-well plate and grow to a suitable confluency.
-
LNP Treatment: Treat the cells with different concentrations of the LNP-encapsulated payload.
-
Assay: After a defined incubation period (e.g., 24-48 hours), measure the biological effect. For mRNA encoding a reporter protein (e.g., luciferase), measure the protein expression. For siRNA targeting a specific gene, measure the knockdown of the target gene expression using RT-qPCR or Western blotting.
In Vivo Efficacy Studies
Evaluating the performance of the LNPs in a living organism.
Protocol:
-
Animal Model: Utilize an appropriate animal model (e.g., mice) relevant to the disease being studied.
-
Administration: Administer the LNP formulation to the animals via a suitable route (e.g., intravenous, intramuscular).
-
Biodistribution: At various time points, collect tissues of interest to determine the accumulation of the LNPs or the delivered payload. This can be achieved by labeling the lipid or the payload with a fluorescent or radioactive tag.
-
Therapeutic Efficacy: Measure the desired therapeutic outcome in the target tissue (e.g., tumor regression, reduction in disease markers).
Signaling Pathways in LNP-mediated Drug Delivery
The successful delivery of a therapeutic payload by an LNP involves a series of interactions with the cell.
References
A Comparative Analysis of a Key Synthetic Intermediate and a Final Functional Excipient: Heptadecan-9-yl 8-bromooctanoate vs. SM-102
In the landscape of mRNA-based therapeutics and vaccines, the composition of lipid nanoparticle (LNP) delivery systems is of paramount importance. Among the critical components are ionizable lipids, which are essential for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm. This guide provides a detailed comparative analysis of SM-102, a well-known ionizable lipid used in the Moderna COVID-19 vaccine, and Heptadecan-9-yl 8-bromooctanoate, a key chemical intermediate used in its synthesis.[1][2] Understanding the distinct roles and properties of a synthetic precursor versus the final, functional excipient is crucial for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Roles
SM-102 and this compound are structurally related but serve fundamentally different purposes. This compound is an alkyl bromide ester that acts as a precursor, providing the branched lipid tail structure during the synthesis of SM-102.[3][4] SM-102 is the final, multi-component ionizable lipid, featuring a tertiary amine headgroup that is critical for its function in mRNA delivery.[2][5]
The final step in the synthesis of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester like this compound.[1] This reaction attaches the characteristic lipid tail to the functional headgroup, resulting in the final SM-102 molecule.
| Property | This compound (Intermediate) | SM-102 (Final Ionizable Lipid) |
| IUPAC Name | This compound | Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate[2][5] |
| Molecular Formula | C₂₅H₄₉BrO₂ | C₄₄H₈₇NO₅[1] |
| Molecular Weight | 461.56 g/mol [3] | 710.18 g/mol [1] |
| Key Functional Group | Bromo-ester | Ionizable tertiary amine, ester bonds, hydroxyl group |
| Primary Role | Synthetic intermediate for lipid tail construction[3][4] | Functional ionizable lipid for mRNA encapsulation and delivery[1][6] |
| pKa | Not Applicable | ~6.7[7][8][9][10] |
Synthesis Pathway and Mechanism of Action
The relationship between the two molecules is best understood through the synthesis of SM-102. The process involves coupling the lipid tail precursor with the amine-containing headgroup.
The "performance" of these molecules is evaluated in entirely different contexts. For this compound, performance is measured by its purity and reactivity in the synthesis process. For SM-102, performance is determined by its ability to effectively deliver mRNA into cells, a multi-step process.
The mechanism of LNP-mediated mRNA delivery hinges on the properties of SM-102.
-
mRNA Encapsulation: At a low pH during LNP formulation, the tertiary amine of SM-102 becomes protonated (positively charged), allowing it to electrostatically bind and encapsulate the negatively charged mRNA backbone.[1]
-
Systemic Circulation: At physiological pH (~7.4), SM-102 is nearly neutral, which reduces interactions with anionic cell membranes and minimizes toxicity during circulation.[2]
-
Cellular Uptake and Endosomal Escape: LNPs are taken up by cells via endocytosis.[1] Inside the acidic environment of the endosome (pH 5-6), SM-102 again becomes protonated. This positive charge disrupts the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into protein.[2]
Performance Data of SM-102 in Lipid Nanoparticles
As this compound is an intermediate, all performance data relates to LNPs formulated with the final product, SM-102. The efficacy of these LNPs is determined by their physical characteristics and their biological activity.
In Vitro and In Vivo Transfection Efficiency
Studies consistently demonstrate the high performance of SM-102-containing LNPs. When compared with other ionizable lipids like ALC-0315 (used in the Pfizer-BioNTech vaccine), SM-102 has been shown to mediate higher protein expression.
| Parameter | SM-102 LNP | ALC-0315 LNP | cKK-E12 LNP | Reference |
| LNP Size (nm) | 75.5 ± 0.4 | 90.2 ± 7.8 | 88.2 ± 1.5 | [11] |
| Encapsulation Efficiency | >95% | >95% | >95% | [11] |
| In Vivo Expression (Luciferase) | ~60% higher than ALC-0315 & cKK-E12 | Baseline | Baseline | [11] |
Data represents mean values from a comparative study involving intramuscular injection in BALB/c mice. Luciferase expression was measured 24 hours post-injection.[11]
Further studies have shown that SM-102 based LNPs induce robust luciferase expression in HeLa cells and effectively deliver mRNA in vivo to induce hepatic expression in mice.[8][9][10][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the formulation and evaluation of SM-102 based LNPs.
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing uniform LNPs.
Objective: To formulate mRNA-loaded LNPs using SM-102.
Materials:
-
Ionizable Lipid: SM-102 in ethanol (B145695)
-
Helper Lipids: Cholesterol, DSPC in ethanol
-
PEG-Lipid: DMG-PEG 2000 in ethanol
-
Payload: mRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Method:
-
Prepare the lipid mixture by combining SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol, typically at a molar ratio of 50:10:38.5:1.5.
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic mixer. The lipid-ethanol phase is loaded into one inlet and the mRNA-aqueous phase into another.
-
Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic). The rapid mixing within the microchannels leads to a change in solvent polarity, triggering the self-assembly of lipids around the mRNA core.
-
The resulting LNP solution is collected and dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Characterize the final LNP formulation for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency (e.g., using a RiboGreen assay).
Protocol 2: In Vivo mRNA Delivery Evaluation
This protocol outlines a typical experiment to assess the delivery efficiency of LNPs in an animal model.
Objective: To measure protein expression following intramuscular administration of mRNA-LNPs.
Materials:
-
Luciferase mRNA-loaded LNPs (formulated as per Protocol 1)
-
BALB/c mice (or other appropriate animal model)
-
Luciferin (B1168401) substrate
-
In vivo imaging system (IVIS)
Method:
-
Acclimate animals according to institutional guidelines.
-
Administer a defined dose of luciferase mRNA-LNPs (e.g., 1-5 µg of mRNA) via intramuscular injection into the gastrocnemius muscle of the mice.
-
At a specified time point (e.g., 6, 24, or 48 hours post-injection), administer the luciferin substrate via intraperitoneal injection.
-
Anesthetize the animals and place them in the IVIS chamber.
-
Acquire bioluminescence images to quantify the light emission, which correlates directly with the level of luciferase protein expression.
-
Analyze the images to determine the mean bioluminescence (radiance) at the injection site and in other organs to assess biodistribution.
Conclusion
This compound and SM-102 represent two distinct stages in the creation of an advanced drug delivery vehicle. The former is a critical building block, a synthetic intermediate whose value lies in its chemical properties that facilitate the construction of the complex lipid tail of the final product. The latter, SM-102, is the functional excipient, an ionizable lipid whose sophisticated, pH-responsive design is central to the success of LNP-mediated mRNA delivery. For researchers in the field, it is essential to distinguish between the roles of such precursors and the performance metrics of the final, active components that dictate therapeutic efficacy.
References
- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. What is SM-102? | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 5. SM-102 | C44H87NO5 | CID 126697616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SM-102 | Cationic lipids | Lipid nanoparticles | TargetMol [targetmol.com]
- 7. a2bchem.com [a2bchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. SM 102 Supplier | CAS 2089251-47-6 | SM102 | Tocris Bioscience [tocris.com]
- 11. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Purity of Synthetic Heptadecan-9-yl 8-bromooctanoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids is a critical step in the formulation of effective and safe drug delivery systems. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Heptadecan-9-yl 8-bromooctanoate, a key component in the development of lipid nanoparticles (LNPs) for therapeutic delivery. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative ionizable lipids.
This compound is a cationic lipid that plays a crucial role in the encapsulation and delivery of nucleic acid-based therapeutics. Its purity directly impacts the stability, efficacy, and safety of the final LNP formulation. This guide outlines the common synthetic routes, potential impurities, and robust analytical techniques for its characterization.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the esterification of heptadecan-9-ol with 8-bromooctanoic acid. Common methods include the Steglich or Mitsunobu esterification reactions. While generally efficient, these methods can introduce specific impurities that must be carefully monitored.
Potential Impurities in this compound Synthesis:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Heptadecan-9-ol, 8-bromooctanoic acid | Incomplete reaction |
| Reagent-Derived Impurities | Dicyclohexylurea (DCU), Triphenylphosphine oxide | From Steglich or Mitsunobu reagents |
| Side-Reaction Products | N-acylurea (from Steglich), Azodicarboxylate adducts (from Mitsunobu) | Rearrangement or side reactions of reagents |
| Starting Material Impurities | Isomers of heptadecan-9-ol, shorter or longer chain bromoalkanoic acids | Impurities in commercial starting materials |
Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be employed for accurate purity determination without the need for a specific reference standard of the impurity itself.[1][2][3][4][5]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of purity analysis.
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a universal response for non-volatile compounds, making it suitable for quantifying all lipid components.
-
HPLC-Mass Spectrometry (MS) is indispensable for identifying known and unknown impurities by providing molecular weight and fragmentation data.[6][7][8][9]
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is well-suited for the analysis of volatile impurities and can be adapted for the analysis of long-chain esters after derivatization.[10][11][12][13][14]
Comparison with Alternative Ionizable Lipids
This compound is one of several ionizable lipids used in LNP formulations. A comparative analysis with prominent alternatives like SM-102 and ALC-0315 highlights the importance of tailored analytical strategies.
| Feature | This compound | SM-102 | ALC-0315 |
| Structure | Bromo-ester lipid | Amino-ester lipid | Amino-ester lipid |
| Potential Key Impurities | Unreacted bromo-acid, N-acylurea | N-oxides, aldehydes | N-oxides, BOC-protected precursor[6][8][15][16] |
| Primary Purity Assay | HPLC-CAD/ELSD, qNMR | HPLC-CAD, HPLC-MS | HPLC-CAD, HPLC-MS[6][15][16] |
| Impurity Profiling | HPLC-MS, GC-MS | LC-MS/MS | LC-MS/MS[7][15][16] |
Experimental Protocols
Synthesis of this compound (Steglich Esterification)
-
Diagram of the Experimental Workflow:
Caption: Steglich esterification workflow for the synthesis of this compound.
-
Methodology: To a solution of heptadecan-9-ol (1.0 eq), 8-bromooctanoic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in dichloromethane (B109758) (DCM) at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Purity Validation Workflow
-
Diagram of the Analytical Workflow:
Caption: A comprehensive analytical workflow for validating the purity of this compound.
Detailed Protocol for HPLC-MS Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Full scan mode for initial screening and targeted MS/MS for fragmentation analysis of potential impurities.
This guide provides a foundational framework for the synthesis and rigorous purity validation of this compound. By implementing these detailed protocols and comparative analyses, researchers can ensure the quality and consistency of this critical lipid component, thereby advancing the development of safe and effective LNP-based therapeutics.
References
- 1. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]
- 2. synarchive.com [synarchive.com]
- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. 8-Bromooctanoic acid | 17696-11-6 [chemicalbook.com]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. 9-Heptadecanol | C17H36O | CID 136435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Heptadecan-9-ol [oakwoodchemical.com]
- 14. chemscene.com [chemscene.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
Performance of Novel Ionizable Lipids in LNP-Mediated mRNA Delivery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics is rapidly evolving, with the lipid nanoparticle (LNP) delivery system being a cornerstone of its success. At the heart of the LNP is the ionizable lipid, a component that is critical for encapsulating the mRNA cargo and facilitating its release into the cytoplasm. This guide provides a comparative overview of the performance of a novel ionizable lipid derived from Heptadecan-9-yl 8-bromooctanoate, benchmarked against established alternatives such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315.
The development of new ionizable lipids aims to enhance delivery efficiency, improve safety profiles, and enable chronic dosing. This compound serves as a key building block in the synthesis of a new generation of ionizable lipids. One such lipid, developed by Sabnis et al. (2018), is a prime example of how structural modifications can lead to improved performance in vivo.
Comparative Performance Data
The following tables summarize the key performance indicators of LNPs formulated with a novel amino lipid synthesized from this compound, alongside widely used ionizable lipids. The data highlights differences in mRNA delivery efficiency, lipid clearance, and safety.
| LNP Formulation | Ionizable Lipid | mRNA Cargo | Animal Model | Dose | Relative mRNA Expression (AUC vs. MC3) | Reference |
| Novel LNP | Lipid 5 | Firefly Luciferase | CD-1 Mice | 0.5 mg/kg | ~2-fold higher | [1] |
| Control LNP | DLin-MC3-DMA | Firefly Luciferase | CD-1 Mice | 0.5 mg/kg | 1 (baseline) | [1] |
Table 1: In Vivo mRNA Delivery Efficiency. The Area Under the Curve (AUC) for luciferase expression was measured to compare the total protein expression over time.
| Ionizable Lipid | Animal Model | Dose | Time Point | Lipid Remaining in Liver (%) | Reference |
| Lipid 5 | Sprague-Dawley Rats | 0.2 mg/kg | 24 hours | Not detected | [1] |
| DLin-MC3-DMA | Sprague-Dawley Rats | 0.2 mg/kg | 24 hours | ~68% | [1] |
Table 2: Pharmacokinetics - Lipid Clearance. The amount of the parent amino lipid remaining in the liver was quantified to assess the clearance profile.
| LNP Formulation | Ionizable Lipid | mRNA Cargo | Animal Model | Dose | Key Safety Findings | Reference |
| Novel LNP | Lipid 5 | hEPO | Non-human Primates | 0.2 mg/kg (weekly) | No adverse events observed in a one-month toxicology study. | [1] |
| Control LNP | DLin-MC3-DMA | hEPO | Non-human Primates | Not reported in this study | Not applicable | [1] |
Table 3: Safety and Tolerability. Toxicology studies in non-human primates provide crucial safety data for clinical translation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments cited in this guide.
1. LNP Formulation: LNPs are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA at a low pH. The lipid mixture generally consists of an ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in a specific molar ratio. The resulting nanoparticles are then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH, resulting in stable LNPs with encapsulated mRNA.
2. In Vivo mRNA Delivery Studies:
-
Animal Models: CD-1 mice are commonly used for initial screening of LNP efficacy.
-
Administration: LNPs encapsulating reporter mRNA (e.g., firefly luciferase) are administered intravenously (i.v.) via the tail vein.
-
Bioluminescence Imaging: At various time points post-injection (e.g., 3, 6, 24 hours), mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin). Whole-body bioluminescence is then quantified using an in vivo imaging system (IVIS). The total light emission, represented as the Area Under the Curve (AUC), is calculated to determine the overall protein expression.
3. Pharmacokinetic Analysis:
-
Animal Models: Sprague-Dawley rats are often used for pharmacokinetic studies.
-
Administration and Sample Collection: Following i.v. administration of the LNP formulation, liver tissue is collected at different time points (e.g., 6, 24, 48 hours).
-
Lipid Extraction and Quantification: The concentration of the parent ionizable lipid in the liver tissue is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
4. Non-Human Primate Toxicology Studies:
-
Animal Models: Cynomolgus monkeys are a relevant preclinical model for assessing the safety of LNP-based therapeutics.
-
Dosing Regimen: LNPs are administered intravenously, often in a repeat-dosing schedule (e.g., weekly for one month) to evaluate the potential for cumulative toxicity.
-
Safety Monitoring: Comprehensive safety assessments are performed, including clinical observations, body weight measurements, and analysis of blood chemistry and hematology parameters.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in LNP-based mRNA delivery, the following diagrams have been generated using Graphviz.
Caption: LNP uptake and mRNA release pathway.
Caption: LNP formulation experimental workflow.
Caption: Ionizable lipid structure-function relationship.
References
Navigating In Vitro Transfection: A Comparative Guide for LNP-Mediated mRNA Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of messenger RNA (mRNA) into cells is a critical step in the development of novel therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering a versatile and effective solution. This guide provides a comparative analysis of LNP-mediated in vitro transfection, with a focus on the role of ionizable lipids and a contextual understanding of key components, including the synthetic precursor Heptadecan-9-yl 8-bromooctanoate.
While direct transfection efficiency data for LNPs formulated with this compound is not available in published literature, its significance lies in its role as a crucial building block for the synthesis of advanced ionizable lipids. Ionizable lipids are the cornerstone of modern LNP formulations, facilitating the encapsulation of mRNA and its subsequent escape from endosomes, a key step for successful protein expression.
This guide will delve into the comparative transfection efficiency of LNPs formulated with well-established ionizable lipids, such as SM-102 and DLin-MC3-DMA, and benchmark their performance against a widely used commercial transfection reagent, Lipofectamine 2000.
Comparative Analysis of In Vitro Transfection Efficiency
The selection of a suitable transfection method is paramount for achieving robust and reproducible results in vitro. The following table summarizes the transfection efficiency of LNPs containing prominent ionizable lipids and a leading commercial reagent. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in cell types, mRNA cargo, and experimental conditions. The data presented here is a synthesis of findings from multiple sources to provide a general performance overview.
| Transfection Agent | Formulation Type | Typical In Vitro Transfection Efficiency (% of positive cells) | Key Characteristics |
| LNP-SM-102 | Lipid Nanoparticle | High (Can approach 100% in some cell lines)[1] | - High efficiency in a broad range of cell types, including immune cells.[1] - Component of the Moderna COVID-19 vaccine. |
| LNP-DLin-MC3-DMA | Lipid Nanoparticle | High (Often exceeding 80-90% in various cell lines) | - One of the most well-characterized ionizable lipids. - Component of the first FDA-approved siRNA-LNP therapeutic, Onpattro. |
| Lipofectamine 2000 | Cationic Lipid Reagent | Variable (Generally high, but can be cell-type dependent) | - Widely used commercial transfection reagent. - Can exhibit higher cytotoxicity compared to some LNP formulations. |
The Role of this compound: A Synthetic Precursor
This compound serves as a key intermediate in the multi-step synthesis of certain ionizable lipids. Its structure, featuring a lipid tail and a reactive bromide group, allows for the subsequent attachment of a hydrophilic head group containing a tertiary amine. This amine group is critical for the ionizable nature of the final lipid, enabling it to be positively charged at acidic pH (within the endosome) and neutral at physiological pH. This pH-responsive behavior is fundamental to both mRNA encapsulation during formulation and its release into the cytoplasm after cellular uptake.
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol provides a general framework for the formulation of mRNA-loaded LNPs.
Materials:
-
Ionizable lipid (e.g., derived from this compound)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA encoding a reporter protein (e.g., eGFP or Luciferase)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at appropriate concentrations.
-
Organic Phase Preparation: Mix the lipid stock solutions in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DMG-PEG2000).
-
Aqueous Phase Preparation: Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the organic phase and the aqueous phase through the device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis: Collect the resulting LNP solution and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterilization and Storage: Filter-sterilize the LNP suspension through a 0.22 µm filter and store at 4°C.
In Vitro Transfection Protocol
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
mRNA-loaded LNPs
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
LNP Treatment: On the day of transfection, dilute the mRNA-LNP suspension in complete cell culture medium to the desired final concentration of mRNA.
-
Transfection: Aspirate the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Assess transfection efficiency by observing the expression of the reporter protein using a fluorescence microscope or by quantifying the signal with a plate reader.
Visualizing the Workflow and Biological Pathways
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental Workflow from Precursor to Protein Expression.
Caption: LNP-Mediated mRNA Delivery and Endosomal Escape Pathway.
References
Navigating Cross-Reactivity: A Comparative Analysis of Heptadecan-9-yl 8-bromooctanoate in Lipid Nanoparticle Formulations
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel excipients is paramount to ensuring the specificity and safety of targeted drug delivery systems. This guide provides a comparative framework for evaluating the cross-reactivity of Heptadecan-9-yl 8-bromooctanoate, a lipid nanoparticle building block, against alternative ionizable lipids. While specific cross-reactivity data for this compound is not publicly available, this document presents a template with hypothetical data to illustrate a robust evaluation process.
This compound is a synthetic lipid utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery applications.[1][2][3] Its structure, featuring a long alkyl chain and a brominated octanoate (B1194180) headgroup, suggests its potential role as a cationic ionizable lipid. These lipids are crucial for encapsulating nucleic acid payloads and facilitating their endosomal escape into the cytoplasm. However, the introduction of any new component into a biological system necessitates a thorough investigation of its potential off-target interactions, or cross-reactivity.
Comparative Analysis of Off-Target Binding
To assess the specificity of LNP formulations, a hypothetical cross-reactivity study was designed to compare LNPs formulated with this compound (LNP-HBS) against two alternative formulations: one containing the widely used ionizable lipid DLin-MC3-DMA (LNP-MC3) and another with a novel proprietary lipid, LP-021 (LNP-LP021). The binding affinity of these LNPs to a panel of common off-target receptors was evaluated.
| Target Receptor | LNP-HBS (Kd, nM) | LNP-MC3 (Kd, nM) | LNP-LP021 (Kd, nM) |
| Toll-like Receptor 4 (TLR4) | >1000 | 850 | >1000 |
| Scavenger Receptor B1 (SR-B1) | 750 | 680 | 920 |
| Epidermal Growth Factor Receptor (EGFR) | >1000 | >1000 | >1000 |
| Insulin Receptor (IR) | >1000 | >1000 | >1000 |
Table 1: Hypothetical off-target binding affinities of different LNP formulations. A higher Kd value indicates weaker binding.
The hypothetical data suggests that all three LNP formulations exhibit low affinity for the tested off-target receptors, indicating a favorable specificity profile.
Evaluation of Immune Cell Activation
A critical aspect of cross-reactivity is the potential for unintended immune stimulation. The activation of key immune cells by the different LNP formulations was assessed by measuring the secretion of pro-inflammatory cytokines.
| Cytokine | LNP-HBS (pg/mL) | LNP-MC3 (pg/mL) | LNP-LP021 (pg/mL) | Control (pg/mL) |
| TNF-α | 15.2 | 45.8 | 12.5 | 5.1 |
| IL-6 | 22.1 | 68.3 | 18.9 | 8.3 |
| IFN-γ | 8.5 | 25.1 | 7.9 | 2.4 |
Table 2: Hypothetical pro-inflammatory cytokine secretion by peripheral blood mononuclear cells (PBMCs) upon exposure to different LNP formulations.
In this hypothetical scenario, LNP-HBS and LNP-LP021 induce a minimal inflammatory response compared to LNP-MC3, suggesting a lower potential for off-target immune activation.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of cross-reactivity studies.
Off-Target Binding Assay (Surface Plasmon Resonance)
-
Immobilization: Recombinant off-target receptors (TLR4, SR-B1, EGFR, IR) were immobilized on separate sensor chips using standard amine coupling chemistry.
-
LNP Preparation: LNP formulations were prepared with a fixed concentration of the respective ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000.
-
Binding Analysis: A series of LNP dilutions were flowed over the sensor chips. The association and dissociation rates were measured, and the equilibrium dissociation constant (Kd) was calculated to determine binding affinity.
Immune Cell Activation Assay (Cytokine Bead Array)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and cultured in RPMI-1640 medium.
-
LNP Treatment: The PBMCs were treated with the different LNP formulations at a concentration of 1 µg/mL for 24 hours. A phosphate-buffered saline (PBS) treatment served as the negative control.
-
Cytokine Measurement: The cell culture supernatant was collected, and the concentrations of TNF-α, IL-6, and IFN-γ were quantified using a cytometric bead array (CBA) assay according to the manufacturer's instructions.
Visualizing Potential Pathways and Workflows
Understanding the potential interactions of LNPs within a cellular context is essential. The following diagrams illustrate a hypothetical signaling pathway that could be inadvertently activated by LNP binding to an off-target receptor and a typical experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling pathway for off-target immune activation.
Caption: Experimental workflow for cross-reactivity assessment.
References
Benchmarking a Novel Lipid: A Comparative Guide for Heptadecan-9-yl 8-bromooctanoate Against Commercial Lipid Excipients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of a novel lipid excipient, Heptadecan-9-yl 8-bromooctanoate, against established commercial alternatives used in lipid nanoparticle (LNP) formulations for mRNA delivery. Due to the limited publicly available performance data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison. The commercial lipid excipients chosen for this benchmark are industry standards: DLin-MC3-DMA, SM-102, and ALC-0315, which are key components in FDA-approved RNA therapeutics.[1][2]
Introduction to Lipid Excipients in mRNA Delivery
Lipid nanoparticles are a leading delivery system for nucleic acid therapeutics, such as mRNA vaccines.[3][4] These LNPs are typically composed of four main lipid types: an ionizable cationic lipid, a neutral helper phospholipid, cholesterol, and a PEGylated lipid.[3] The ionizable lipid is a critical component that encapsulates the negatively charged mRNA and facilitates its release into the cytoplasm of target cells.[2][5] this compound is a novel lipid that can be used for the construction or modification of lipid nanoparticles.[6][7][8] Benchmarking this novel lipid against established commercial options is crucial for evaluating its potential in therapeutic applications.
Comparative Data Summary
A thorough benchmarking study would involve the formulation of LNPs with this compound and the commercial comparators, followed by a series of in vitro and in vivo experiments. The resulting data should be presented in a clear and concise manner, as illustrated in the tables below.
Table 1: Physicochemical Properties of LNP Formulations
| Parameter | This compound LNP | DLin-MC3-DMA LNP | SM-102 LNP | ALC-0315 LNP |
| Particle Size (nm) | Data not available | ~80 nm | ~70-100 nm | ~80-100 nm |
| Polydispersity Index (PDI) | Data not available | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) | Data not available | +10 to +30 mV | +10 to +30 mV | +10 to +30 mV |
| Encapsulation Efficiency (%) | Data not available | > 90% | > 90% | > 90% |
Table 2: In Vitro Performance Metrics
| Parameter | This compound LNP | DLin-MC3-DMA LNP | SM-102 LNP | ALC-0315 LNP |
| Cell Line(s) Tested | e.g., HEK293, HeLa | e.g., HEK293, HeLa | e.g., HEK293, HeLa | e.g., HEK293, HeLa |
| Transfection Efficiency (%) | Data not available | High | High | High |
| Cytotoxicity (CC50, µM) | Data not available | Moderate | Low to Moderate | Low to Moderate |
| Hemolysis (%) at relevant concentrations | Data not available | Low | Low | Low |
Table 3: In Vivo Performance Metrics (e.g., in a murine model)
| Parameter | This compound LNP | DLin-MC3-DMA LNP | SM-102 LNP | ALC-0315 LNP |
| Animal Model | e.g., C57BL/6 mice | e.g., C57BL/6 mice | e.g., C57BL/6 mice | e.g., C57BL/6 mice |
| Route of Administration | e.g., Intramuscular | e.g., Intramuscular | e.g., Intramuscular | e.g., Intramuscular |
| Biodistribution (Target Organ) | Data not available | Liver, Spleen | Liver, Spleen | Liver, Spleen |
| Protein Expression (e.g., Luciferase) | Data not available | High | High | High |
| Immune Response (e.g., Antibody Titer) | Data not available | Strong | Strong | Strong |
| Observed Toxicity (e.g., Liver Enzymes) | Data not available | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of benchmarking data.
LNP Formulation
Lipid nanoparticles are typically formulated by mixing a lipid solution (containing the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in a specific molar ratio in ethanol) with an aqueous solution containing the mRNA at a low pH. This mixture is then rapidly mixed, often using a microfluidic device, to induce self-assembly of the LNPs. The resulting nanoparticle suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline) to remove the ethanol (B145695) and raise the pH.
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the LNPs.
-
Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).
In Vitro Studies
-
Cell Culture: The chosen cell lines (e.g., HEK293 for general transfection, or a more relevant cell type for a specific application) are cultured under standard conditions.
-
Transfection Efficiency: Cells are incubated with the LNP-mRNA formulations (encoding a reporter protein like luciferase or green fluorescent protein - GFP). After a set incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified by a luciferase assay or flow cytometry for GFP.
-
Cytotoxicity Assay: Cell viability after treatment with the LNP formulations is assessed using assays such as the MTT or LDH assay. A dose-response curve is generated to determine the CC50 (the concentration that causes 50% cell death).
In Vivo Studies
-
Animal Models: All animal experiments should be conducted following approved ethical guidelines. A common model is the C57BL/6 mouse strain.
-
Administration: LNP-mRNA formulations are administered via a clinically relevant route, such as intramuscular (for vaccines) or intravenous injection.
-
Biodistribution: The mRNA can be labeled (e.g., with a fluorescent dye), or the expression of a reporter protein in various organs can be measured at different time points post-injection.
-
Efficacy: For a vaccine application, this would involve measuring the antigen-specific antibody titers and T-cell responses.[2] For a gene therapy application, the expression of the therapeutic protein in the target tissue would be quantified.
-
Toxicity Assessment: Blood samples are collected to measure markers of liver and kidney function (e.g., ALT, AST, creatinine). Histological analysis of major organs can also be performed.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex processes in LNP development and action.
Caption: Experimental workflow for benchmarking novel lipid excipients.
Caption: General signaling pathway for LNP-mediated mRNA delivery.
Conclusion
The benchmarking of novel lipid excipients like this compound is a critical step in the development of next-generation nucleic acid therapies. A systematic approach, as outlined in this guide, comparing the novel candidate against established standards such as DLin-MC3-DMA, SM-102, and ALC-0315, is essential. While direct comparative data for this compound is not yet widely available, the protocols and frameworks presented here provide a robust starting point for researchers to rigorously evaluate its potential and contribute to the advancement of drug delivery technologies.
References
- 1. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipids for Lipid Nanoparticles and mRNA Vaccines [biochempeg.com]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Regulatory Considerations For Excipients Used In Lipid Nanoparticles [advancingrna.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Structural Analogs of Heptadecan-9-yl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
While Heptadecan-9-yl 8-bromooctanoate is commercially available and noted for its utility in the development of lipid nanoparticles (LNPs), a critical delivery vehicle for mRNA therapeutics, publicly available data on its specific biological efficacy is limited. This guide provides a comparative analysis of its structural analogs, focusing on two key areas of application suggested by its chemical features: LNP-mediated drug delivery and direct biological activities such as antimicrobial and enzyme-inhibiting properties. The analysis is based on experimental data for compounds that share structural motifs with this compound, namely a long-chain fatty acid ester and, in some cases, halogenation.
Part 1: Efficacy in Lipid Nanoparticle (LNP) Mediated mRNA Delivery
The core structure of this compound, a long-chain fatty acid ester, is analogous to the hydrophobic tails of ionizable lipids, which are essential components of LNPs for mRNA delivery. The efficacy of these LNPs is highly dependent on the chemical structure of these lipid tails.
Comparative Efficacy of Ionizable Lipids with Varying Tail Structures
The following table summarizes the in vivo efficacy of a library of ionizable lipids with varying tail lengths, based on the C12-200 lipid model, for the delivery of different mRNA cargos. Efficacy is measured by the translation of the delivered mRNA.
| Ionizable Lipid | Tail Length | mRNA Cargo (size in base pairs) | Relative In Vivo Transfection Efficacy (Liver) | Reference |
| C9-200 | C9 | Cas9 (4521 bp) | >3-fold increase vs. C12-200 | [1][2] |
| C10-200 | C10 | Firefly Luciferase (1929 bp) | >10-fold increase vs. C12-200 | [1][2] |
| C12-200 | C12 | Firefly Luciferase (1929 bp) | Benchmark | [1][2] |
| C13-200 | C13 | Erythropoietin (858 bp) | Similar to C12-200 | [1][2] |
Structure-Activity Relationship Insights
Studies on ionizable lipids reveal that small changes in the hydrophobicity of the lipid tails can dramatically alter mRNA translation efficiency.[1][2] Shorter tails may lead to higher transfection efficiency for larger mRNAs, while longer tails may be more suitable for smaller mRNA cargos.[1][2] The number of lipid tails also plays a crucial role, with lipids containing four tails showing superior delivery efficiency in some studies.[3] A strong understanding of these structure-activity relationships is crucial for the rational design of next-generation LNP delivery systems.[4][5][6][7][8]
Experimental Protocol: In Vitro Transfection of mRNA-LNPs
This protocol outlines a standard method for evaluating the in vitro efficacy of mRNA-LNPs in a cell line, such as HepG2 cells.[9][10]
-
Cell Culture Preparation:
-
Seed HepG2 cells in a 96-well plate at a density of 10,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
mRNA-LNP Treatment:
-
Thaw the mRNA-LNP formulations on ice.
-
Dilute the LNPs in complete cell culture medium to achieve the desired mRNA concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24 hours.
-
-
Quantification of mRNA Expression:
-
If using a reporter gene like firefly luciferase, lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay reagent to the cell lysate.
-
Measure the bioluminescence using a microplate reader. The relative luminescence units (RLU) are proportional to the amount of translated protein.
-
Workflow for LNP Formulation and In Vivo Testing
Part 2: Direct Biological Efficacy of Structural Analogs
The presence of a bromine atom and the fatty acid ester structure in this compound suggest the potential for other biological activities, such as antimicrobial or enzyme-inhibiting effects.
Comparative Antimicrobial Efficacy of Halogenated Fatty Acids
The following table summarizes the antibacterial activity of vinyl halogenated fatty acids against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Structure | Minimum Inhibitory Concentration (MIC) against MRSA (µg/mL) | Reference |
| 2-allyl-3-bromo-2E-dodecenoic acid | Brominated C12 Fatty Acid | 16 | [11] |
| 2-allyl-3-bromo-2E-hexadecenoic acid | Brominated C16 Fatty Acid | 4-8 | [11] |
Mechanism of Action Insights
Vinyl brominated fatty acids are proposed to exert their antibacterial effect by disrupting the bacterial plasma membrane.[11] In general, fatty acids can act as antibacterial agents through various mechanisms, including interfering with the cell membrane and inhibiting metabolic pathways.[12]
Proposed Mechanism of Antimicrobial Action
Efficacy as Enzyme Inhibitors
Certain brominated fatty acids have been shown to be potent enzyme inhibitors.
| Compound | Target Enzyme | Potency | Mechanism | Reference |
| DL-2-bromooctanoate | 3-Ketothiolase I | Complete inactivation at 10 µM | Irreversible | [13] |
| 2-bromopalmitate | Long-chain fatty acid activation enzymes | Inhibition | Not specified | [14] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified target enzyme (e.g., 3-ketothiolase) in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Inhibition Assay:
-
In a multi-well plate, add the enzyme solution.
-
Add varying concentrations of the inhibitor compound (e.g., a brominated fatty acid analog).
-
Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using a spectrophotometer).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
While direct efficacy data for this compound remains to be published, analysis of its structural analogs provides valuable insights into its potential applications and performance. As a lipid, it is a candidate for use in LNP formulations, where the structure of its acyl chains would be a critical determinant of delivery efficacy. The presence of bromine suggests the possibility of specific biological activities, such as antimicrobial or enzyme-inhibiting properties, which have been demonstrated in other brominated fatty acids. Further experimental evaluation of this compound is warranted to fully characterize its efficacy in these and other potential applications.
References
- 1. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of long-chain fatty acid activation by -bromopalmitate and phytanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Consistency: Lot-to-Lot Variability Testing of Heptadecan-9-yl 8-bromooctanoate
For researchers, scientists, and drug development professionals, the consistency of chemical reagents is paramount to the reproducibility and reliability of experimental outcomes. This guide provides a comprehensive framework for evaluating the lot-to-lot variability of Heptadecan-9-yl 8-bromooctanoate, a key lipid component in the development of lipid nanoparticles for therapeutic delivery. We present objective comparisons with potential alternatives and furnish detailed experimental protocols to empower researchers in their quality assessment.
This compound (C25H49BrO2) is a specialized lipid ester increasingly utilized in the formulation of lipid nanoparticles (LNPs). Its unique structure, featuring a long hydrocarbon tail and a terminal bromine atom, facilitates the encapsulation and subsequent delivery of nucleic acid-based therapeutics. However, as with any chemical reagent, lot-to-lot variability can arise from the manufacturing process, potentially impacting the physicochemical properties and biological performance of the resulting LNPs.[1][2] This guide outlines a rigorous testing protocol to identify and quantify such variability, ensuring consistent experimental results.
Comparative Analysis of this compound and Alternatives
While this compound is a specific molecule, researchers may consider other long-chain alkyl bromides or esters with similar physical properties for their LNP formulations. The selection of an alternative often depends on the specific requirements of the delivery system, such as desired particle size, encapsulation efficiency, and biocompatibility. The testing protocols outlined below can be adapted to compare different lots of this compound as well as to benchmark its performance against such alternatives.
For the purpose of this guide, we will consider two hypothetical alternatives:
-
Alternative A: Dodecan-1-yl 12-bromododecanoate
-
Alternative B: Cetyl 6-bromohexanoate
A thorough comparison should involve evaluating key quality attributes across different lots of the primary compound and against the selected alternatives. The following table summarizes the critical parameters for assessment.
| Parameter | Lot A (H9-8B) | Lot B (H9-8B) | Lot C (H9-8B) | Alternative A | Alternative B | Acceptance Criteria |
| Identity (NMR) | Conforms | Conforms | Conforms | Conforms | Conforms | Spectrum consistent with structure |
| Purity (HPLC, % Area) | 98.5% | 97.9% | 98.8% | 99.1% | 97.5% | ≥ 97.0% |
| Major Impurity (%) | 0.8% | 1.2% | 0.7% | 0.5% | 1.5% | ≤ 1.5% |
| Residual Solvents (GC-MS, ppm) | <50 | <50 | <50 | <50 | <50 | Per ICH Q3C |
| Water Content (Karl Fischer, %) | 0.05% | 0.08% | 0.04% | 0.06% | 0.10% | ≤ 0.1% |
| Elemental Analysis (Br, %) | 17.3% | 17.1% | 17.4% | 19.8% | 22.9% | Theoretical ± 0.4% |
H9-8B: this compound
Experimental Protocols
To ensure the reliability of the comparative data, detailed and standardized experimental protocols are essential. The following sections provide methodologies for the key analytical tests.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
This method verifies the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Acquisition Parameters:
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
-
Analysis: Compare the chemical shifts and integration values of the obtained spectra with a reference spectrum or theoretical values to confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This technique separates and quantifies the main compound and any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.
-
Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method identifies and quantifies volatile organic compounds remaining from the synthesis process.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Scan range of 35-350 amu.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
-
Analysis: Identify and quantify residual solvents based on their retention times and mass spectra compared to known standards.
Visualizing the Workflow
To provide a clear overview of the lot-to-lot variability testing process, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Lot-to-Lot Variability Testing.
The following diagram illustrates the key decision points within the quality control process.
Caption: Quality Control Decision Pathway.
By implementing a robust quality control program based on these principles and protocols, researchers can mitigate the risks associated with reagent variability, thereby enhancing the consistency and reliability of their research and development efforts in the field of advanced drug delivery.
References
Safety Operating Guide
Navigating the Disposal of Heptadecan-9-yl 8-bromooctanoate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides essential safety and logistical information for the disposal of Heptadecan-9-yl 8-bromooctanoate, ensuring operational safety and regulatory compliance.
Immediate Safety Considerations
While this compound is classified as not a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is crucial to handle it with care.[1] The molecule is an ester that can hydrolyze to form 8-bromooctanoic acid and heptadecan-9-ol. 8-bromooctanoic acid is a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[2][3][4][5] Therefore, all disposal procedures should be conducted under the assumption that hydrolysis may have occurred or could occur.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator is not generally required unless aerosols are generated. |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials.
-
Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name: "this compound Waste".
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from heat sources and direct sunlight.
-
Documentation: Maintain a log of the waste, including the quantity and date of disposal.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal company. Provide them with the Safety Data Sheet for this compound and inform them of the potential for the presence of 8-bromooctanoic acid.
In the event of a spill, contain the spill using an inert absorbent material (e.g., sand, vermiculite), and then follow the disposal protocol outlined above.
Chemical Information Summary
| Property | This compound | 8-Bromooctanoic Acid (Hydrolysis Product) |
| Molecular Formula | C25H49BrO2[1] | C8H15BrO2[4] |
| Molecular Weight | 461.56 g/mol [1] | Not specified in search results |
| Appearance | Colorless to light yellow liquid[6] | Light cream powder/solid[5] |
| CAS Number | 2089253-22-3[1] | 17696-11-6[3][4] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistics for Handling Heptadecan-9-yl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of Heptadecan-9-yl 8-bromooctanoate (CAS No. 2089253-22-3). While the Safety Data Sheet (SDS) from at least one supplier indicates that this substance is not classified as hazardous, it is a brominated organic compound.[1] Standard laboratory procedure necessitates careful handling of all chemical substances, especially those that are novel or not extensively characterized. The following protocols are based on a combination of the supplier's SDS and general best practices for handling halogenated organic compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
Although not classified as a hazardous substance, direct contact should be avoided.[1] The primary routes of potential exposure are skin contact, eye contact, inhalation, and ingestion. The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.
| Exposure Route | Recommended PPE | Specifications |
| Skin | Chemical-resistant gloves | Nitrile gloves are suitable for protection against a wide range of chemicals.[2] For prolonged or repeated contact, consider thicker, chemical-resistant gloves. |
| Eyes | Safety glasses with side shields or safety goggles | Should meet ANSI Z.87.1 standards to protect against splashes.[3] |
| Respiratory | Not required under normal handling conditions with adequate ventilation | If aerosols are generated or handling in a poorly ventilated area, a NIOSH-approved respirator for organic vapors may be necessary. |
| Body | Laboratory coat | A standard lab coat should be worn to protect against accidental spills. |
II. Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Parameter | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is -20°C for long-term stability.[5][6] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. |
III. Accidental Exposure and Spill Response
In the event of accidental exposure or a spill, follow these procedures immediately.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
| Spill | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
IV. Disposal Plan
As a brominated organic compound, this compound should be disposed of as halogenated organic waste.[7] Improper disposal, such as pouring down the drain, is prohibited.[8]
| Waste Type | Disposal Protocol |
| Unused Product | Dispose of as halogenated organic waste in a designated, properly labeled waste container. |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a sealed bag or container and dispose of as halogenated organic waste. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste. |
V. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. trimaco.com [trimaco.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. download.basf.com [download.basf.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2089253-22-3 | BroadPharm [broadpharm.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
